Technical Documentation Center

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
  • CAS: 1016697-40-7

Core Science & Biosynthesis

Foundational

Architectural and Reactive Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a candidate. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a candidate. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (CAS: 1016697-40-7) represents a highly specialized, orthogonally functionalized building block. The pyridazine core serves as a versatile bioisostere for phenyl or pyridyl rings, offering enhanced aqueous solubility and unique hydrogen-bonding vectors.

This whitepaper provides an in-depth technical analysis of this molecule. We deconstruct its physicochemical properties, map its electronic topology to explain its reactivity, and provide self-validating experimental workflows for its functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Structural & Physicochemical Data

The molecular architecture of 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is defined by a push-pull electronic system. The C6 position is substituted with an electron-donating, sterically demanding tetrahydro-2H-pyran (THP) methoxy ether, while the C3 position bears an electron-withdrawing chlorine atom. This asymmetry perfectly primes the C3 position for selective functionalization .

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptorCausality & Structural Impact
Chemical Name 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazineCore scaffold for late-stage diversification.
CAS Registry Number 1016697-40-7Unique identifier for procurement and safety tracking.
Molecular Formula C10H13ClN2O2Balances sp2 aromaticity with sp3 aliphatic character.
Molecular Weight 228.675 g/mol Low molecular weight, ideal for fragment-based or lead-oriented synthesis.
Computed LogP ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 0Absence of donors prevents non-specific off-target binding.
H-Bond Acceptors 4 (N, N, O, O)Enables bidentate coordination in kinase hinge regions.
Topological Polar Surface Area ~44.0 ŲWell within the limit (<90 Ų) for blood-brain barrier (BBB) penetration.

Mechanistic Reactivity Profile

The reactivity of this scaffold is governed by the profound electron deficiency of the 1,2-diazine (pyridazine) ring. The adjacent nitrogen atoms exert a strong inductive and resonance-withdrawing effect.

Because the C6 position is occupied by the THP-methoxy group—which donates electron density via oxygen lone-pair resonance—the electrophilicity of the ring is heavily localized at the C3 carbon bearing the chlorine atom. This electronic polarization dictates that the molecule will readily undergo SNAr with nucleophiles and oxidative addition with transition metals, without risking off-target ring cleavage or competing reactions at C6 .

SNAr_Mechanism A 3-Chloro-6-(THP-methoxy) pyridazine C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (at C3) B Amine Nucleophile (R-NH2) B->C D 3-Amino-6-(THP-methoxy) pyridazine C->D Chloride Elimination (-HCl)

SNAr mechanism of 3-chloro-6-(THP-methoxy)pyridazine with an amine.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Displace the C3-chlorine with a primary or secondary amine to generate a 3-amino-6-(THP-methoxy)pyridazine derivative.

Causality of Reagents:

  • Solvent: 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP). Dioxane is preferred for reactions up to 100 °C due to ease of removal. NMP is utilized for highly sterically hindered amines requiring temperatures up to 150 °C.

  • Base: N,N-Diisopropylethylamine (DIPEA). A non-nucleophilic base is strictly required to scavenge the generated HCl without competing with the target amine for the electrophilic C3 center.

Step-by-Step Methodology:

  • Charge a microwave-safe vial with 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv, e.g., 0.5 mmol).

  • Add the desired amine nucleophile (1.5 equiv) and DIPEA (2.5 equiv).

  • Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).

  • Seal the vial and heat at 110 °C for 4–12 hours (conventional heating) or 150 °C for 30 minutes (microwave irradiation).

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify via flash column chromatography (typically using a gradient of 0–10% Methanol in Dichloromethane).

Self-Validation & QC Checkpoints:

  • In-Process Control (TLC): Monitor the reaction using UV light (254 nm). The starting material will appear as a distinct high-Rf spot. Successful conversion is validated by the disappearance of this spot and the emergence of a highly polar, UV-active product spot.

  • Mass Spectrometry (LC-MS): The starting material exhibits a characteristic 3:1 isotopic pattern at m/z 229/231[M+H]⁺ due to the ³⁵Cl/³⁷Cl isotopes. Validation is achieved when this signal is entirely replaced by the exact mass of the amine adduct, lacking the chlorine isotope pattern.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Construct a C-C bond at the C3 position using an aryl or heteroaryl boronic acid .

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is critical for electron-deficient pyridazines that are otherwise prone to unwanted protodehalogenation side reactions.

  • Base: K₂CO₃ (aqueous). A mild inorganic base efficiently activates the boronic acid to form the reactive boronate species without causing hydrolytic cleavage of the sensitive THP-methoxy ether.

Suzuki_Cycle A Pd(0) Catalyst B Oxidative Addition (Pd inserts into C-Cl) A->B + 3-Chloro-6-(THP-methoxy)pyridazine C Transmetalation (Ar-B(OH)2 + Base) B->C D Reductive Elimination (Product Formation) C->D D->A Pd(0) Regeneration E 3-Aryl-6-(THP-methoxy) pyridazine D->E

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3 position.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Evacuate and backfill the flask with Argon three times to remove oxygen.

  • Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃ (3.0 equiv).

  • Stir the biphasic mixture vigorously at 90 °C for 16 hours.

  • Cool the mixture, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validation & QC Checkpoints:

  • ¹H NMR Spectroscopy: The starting pyridazine core exhibits two distinct, coupled doublet signals (C4-H and C5-H) in the aromatic region (typically ~7.0–7.5 ppm). Successful cross-coupling is validated by a downfield shift of the C4-H proton due to the deshielding effect of the newly attached aryl ring, accompanied by the appearance of the new aryl proton signals.

Strategic Applications in Drug Design

The integration of the THP-methoxy group onto the pyridazine core is not merely a synthetic convenience; it is a deliberate pharmacophoric strategy.

  • Metabolic Stability: Unlike simple methoxy or ethoxy groups, which are rapidly cleaved by cytochrome P450 enzymes (e.g., O-dealkylation), the bulky THP ring provides steric shielding, extending the in vivo half-life of the molecule.

  • Receptor Fit: The sp³-rich nature of the THP ring allows it to project into deep, hydrophobic sub-pockets within kinase active sites or GPCR allosteric sites, increasing target residence time.

By utilizing 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine as a foundational scaffold, medicinal chemists can rapidly generate libraries of highly soluble, metabolically robust, and structurally complex drug candidates.

References

  • Title: Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Source: National Center for Biotechnology Information (PMC) URL: [Link]

Exploratory

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine MSDS and safety data sheet

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is not publicly available. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview of its anticipated hazards, safe handling procedures, and experimental considerations. The information herein is synthesized from an analysis of its core chemical structures—a chlorinated pyridazine and a tetrahydropyranyl (THP) ether—and data from structurally analogous compounds. Researchers must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction and Compound Overview

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is a common scaffold in pharmacologically active molecules, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The tetrahydropyranyl (THP) ether group is frequently employed as a protecting group for alcohols in organic synthesis due to its stability in non-acidic conditions and ease of removal.[3][4] The combination of these moieties suggests its potential as an intermediate in the synthesis of more complex drug candidates.[5]

This guide provides an in-depth analysis of the compound's likely safety profile, handling requirements, and considerations for its use in a research and development setting.

Hazard Identification and Analysis by Structural Analogy

The overall hazard profile of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine can be inferred from its constituent parts: the chlorinated pyridazine nucleus and the THP ether side chain.

The Chlorinated Pyridazine Core

Safety data for various chlorinated and functionalized pyridazines consistently indicate a set of common hazards.[6][7][8]

  • Acute Toxicity: Many pyridazine derivatives are classified as harmful if swallowed.[7][9]

  • Skin and Eye Irritation: A primary concern is irritation upon contact. Similar compounds are known to cause skin irritation and serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[6][8]

  • Sensitization: Some pyridazine derivatives have the potential to cause allergic skin reactions.[6]

The Tetrahydropyranyl (THP) Ether Moiety

Ethers, including tetrahydropyran, present a distinct set of physical and chemical hazards.

  • Flammability: While the overall compound is likely a solid, the THP group may contribute to its combustibility. Ethers are generally flammable, and care should be taken to avoid ignition sources.[10][11]

  • Peroxide Formation: A significant and often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light.[10][11] While the tendency for peroxide formation can vary, it is a critical consideration for the storage and handling of any ether-containing compound.

Synthesized Hazard Profile

Based on the analysis of its structural components, the following GHS-style hazard classifications are anticipated for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine:

Hazard ClassAnticipated ClassificationBasis for Classification
Acute Toxicity (Oral)Category 4: Harmful if swallowedInferred from data on analogous pyridazine derivatives.[7][9]
Skin Corrosion/IrritationCategory 2: Causes skin irritationA common characteristic of chlorinated pyridazines.[7][8]
Serious Eye Damage/IrritationCategory 2A: Causes serious eye irritationA prevalent hazard for this class of compounds.[7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritationInferred from safety data on related pyridazines.[6][8]
Physical HazardsCombustible Solid; Potential for peroxide formationBased on the properties of the pyridazine core and the THP ether moiety.[6][10][11]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A rigorous approach to safety is paramount when handling this compound. The following protocols are based on best practices for managing the anticipated hazards.

Engineering Controls and Ventilation
  • Fume Hood: All handling of solid material and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact and exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Dispose of contaminated gloves properly.[6][7]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[6][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[6]

Storage and Handling
  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] Keep away from heat, sparks, and open flames.[11][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[14]

  • Peroxide Prevention: Due to the THP ether moiety, it is prudent to date the container upon receipt and opening.[10][11] Consider periodic testing for peroxides, especially if the material has been stored for an extended period.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound.

First Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][15]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[15]

  • Hazards: The compound may burn, and thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][15]

Reactivity, Stability, and Synthetic Considerations

The chemical behavior of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is dictated by its functional groups.

  • Stability: The compound is expected to be stable under recommended storage conditions.[8] However, the THP ether linkage is acid-labile and will be cleaved under acidic conditions.[3][4]

  • Reactivity of the Chloropyridazine Ring: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution. This is a common pathway for further functionalization of the pyridazine core.

  • Synthesis: The synthesis of this compound likely involves the reaction of a 3-chloro-6-hydroxypyridazine precursor with 2-(chloromethyl)tetrahydro-2H-pyran or a related electrophile under basic conditions. Alternatively, it could be prepared from 3,6-dichloropyridazine.[16] Such syntheses often require careful control of reaction conditions to avoid side reactions.[16]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for such substrates. A thorough risk assessment must be performed before undertaking any new experimental work.

  • Reaction Setup (Inert Atmosphere): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 eq.), an appropriate arylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.) in a degassed solvent mixture (e.g., DME/water).[16]

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Visualizations

Risk_Assessment_Workflow Figure 1: Risk Assessment and Handling Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_emergency Contingency A Identify Compound: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine B Review Available Data (Analog MSDS, Literature) A->B C Analyze Structural Hazards (Chloropyridazine, THP Ether) B->C D Develop Safe Handling Protocol (SOP) C->D E Select & Inspect PPE (Gloves, Goggles, Lab Coat) D->E Implement SOP F Prepare Engineering Controls (Fume Hood, Eyewash) E->F G Execute Experiment (Following SOP) F->G H Proper Waste Disposal G->H I Emergency Event (Spill, Exposure) G->I If emergency occurs J Follow First Aid Procedures I->J K Notify Supervisor & EHS J->K

Caption: A logical workflow for risk assessment and safe handling.

Conceptual_Reaction_Scheme Figure 2: Conceptual Synthetic Application reactant 3-Chloro-6-(THP-methoxy)pyridazine conditions Ar-B(OH)2 Pd Catalyst, Base (e.g., Suzuki Coupling) reactant->conditions product 3-Aryl-6-(THP-methoxy)pyridazine (New C-C Bond) conditions->product

Caption: A conceptual reaction showing a common synthetic transformation.

References

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2441. Available from: [Link]

  • Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • ResearchGate. (PDF) 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Available from: [Link]

  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Cheméo. 3-chloro-2-Methoxy-tetrahydro-pyran Physical Properties. Available from: [Link]

  • ResearchGate. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference, not a direct URL)

Sources

Foundational

Analytical and Structural Profiling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine: A Technical Guide for Exact Mass Determination

Executive Summary & Chemical Rationale In modern drug discovery and medicinal chemistry, the precise characterization of synthetic building blocks is paramount to ensuring the integrity of downstream functionalization. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery and medicinal chemistry, the precise characterization of synthetic building blocks is paramount to ensuring the integrity of downstream functionalization. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (CAS: 1016697-40-7) is a highly versatile, bifunctional intermediate.

The structural logic of this compound relies on three distinct chemical moieties:

  • The Pyridazine Core : Pyridazine derivatives serve as privileged scaffolds and nonclassical bioisosteres for benzene or pyridine rings. They enhance aqueous solubility, alter metabolic liabilities, and provide unique hydrogen-bond acceptor profiles in pharmacophores 1.

  • The C3-Chloro Substituent : This halogen acts as an electrophilic handle, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular framework.

  • The Tetrahydropyranyl (THP) Ether : The C6-hydroxymethyl group is protected as a THP ether. The THP group is intentionally selected for its robust stability against strong bases, Grignard reagents, and nucleophiles during cross-coupling, while allowing for facile, chemoselective deprotection under mild acidic conditions (e.g., using p-TsOH) 2.

Physicochemical Profiling and Theoretical Mass Calculations

When characterizing complex intermediates, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical prerequisite for High-Resolution Mass Spectrometry (HRMS) 3.

  • Average Molecular Weight : Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is used for stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass : Calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., 12 C = 12.00000, 1 H = 1.00783, 35 Cl = 34.96885, 14 N = 14.00307, 16 O = 15.99491). This is the exact mass targeted by HRMS to confirm elemental composition and rule out isobaric interferences 4.

Quantitative Mass Data Summary
PropertyValueCausality / Relevance
Molecular Formula C 10​ H 13​ ClN 2​ O 2​ Defines the atomic composition.
Average Molecular Weight 228.68 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 228.06656 DaThe theoretical mass of the neutral molecule containing only the most abundant isotopes.
[M+H] + Exact Mass 229.0738 DaThe target m/z value observed in positive-ion electrospray ionization (ESI+).
Isotopic Signature (M+2) ~32% relative intensityConfirms the presence of a single Chlorine atom (due to 37 Cl natural abundance).

Analytical Workflow: Exact Mass Determination via LC-HRMS

To definitively identify 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is required. Using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer ensures a mass resolving power ( R ) > 10,000 and a mass error of < 5 ppm 5, 6.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation (Self-Validation: Matrix Control) : Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid (FA). Causality: The acidic modifier ensures the basic nitrogen atoms of the pyridazine ring are pre-protonated in solution, maximizing ESI+ ionization efficiency.

  • Chromatographic Separation : Inject 1 µL onto a C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: Separation removes ion-suppressing salts and separates the target from potential synthetic byproducts (e.g., unreacted 3,6-dichloropyridazine).

  • Ionization (ESI+) : Operate the source in positive ion mode. The expected primary species is the protonated molecule, [M+H] + .

  • Mass Calibration & Acquisition (Self-Validation: Lock-Mass) : Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. Causality: Real-time calibration corrects for thermal or electronic drift in the mass analyzer, ensuring the experimental exact mass matches the theoretical 229.0738 Da within a strict < 2 ppm tolerance 6.

LCHRMS A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Formation of [M+H]+) B->C D Q-TOF / Orbitrap Mass Analyzer C->D E Data Processing (Exact Mass & Isotope) D->E

Figure 1: Standardized LC-HRMS workflow for the exact mass determination of pyridazine derivatives.

Mechanistic Insights into Ionization and Fragmentation (MS/MS)

While exact mass confirms the elemental formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to validate the structural connectivity of the molecule 5.

When the [M+H] + precursor ion (m/z 229.0738) is isolated and subjected to CID, the ether linkage connecting the pyridazine to the THP group acts as the primary thermodynamic breaking point.

Fragmentation Causality: THP ethers are highly susceptible to gas-phase fragmentation. The dominant pathway is the neutral loss of 3,4-dihydro-2H-pyran (C 5​ H 8​ O, exactly 84.0575 Da). This leaves a highly stable, protonated 3-chloro-6-(hydroxymethyl)pyridazine fragment ion at m/z 145.0163 . Alternatively, heterolytic cleavage of the C-O bond can result in charge retention on the tetrahydropyranyl ring, generating a stable oxocarbenium cation at m/z 85.0648 2.

Fragmentation M [M+H]+ Precursor Ion m/z 229.0738 (C10H14ClN2O2+) F1 Fragment Ion 1 m/z 145.0163 Loss of THP (-84 Da) M->F1 - C5H8O (84 Da) Neutral Loss F2 Fragment Ion 2 m/z 85.0648 THP Cation (C5H9O+) M->F2 Heterolytic Cleavage

Figure 2: Proposed ESI-MS/MS CID fragmentation pathway highlighting characteristic THP loss.

Synthetic Utility in Drug Development

The rigorous mass validation of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine ensures it can be confidently deployed in multi-step syntheses. In drug development, this building block is typically utilized as follows:

  • Core Elaboration : The C3-chloro position undergoes oxidative addition with Pd(0) catalysts, facilitating the introduction of diverse aryl or heteroaryl groups.

  • Deprotection & Functionalization : Post-coupling, the THP group is cleaved using mild acidic conditions (e.g., TFA in dichloromethane or p-TsOH in methanol) to unmask the primary alcohol. This alcohol can then be oxidized to a carboxylic acid or converted into a leaving group (e.g., mesylate) to link additional pharmacophores.

By maintaining strict analytical controls—specifically verifying the exact mass and isotopic fidelity—researchers prevent the propagation of structural errors (such as premature THP deprotection or des-chloro impurities) through complex synthetic pipelines.

References

  • Tetrahydropyran - Grokipedia Source: grokipedia.com URL:[Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: researchgate.net URL:[Link]

  • High Resolution Mass Spectrometry - CORE Source: core.ac.uk URL:[Link]

  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:[Link]

  • ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra Source: europa.eu URL:[Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Executive Summary The functionalization of electron-deficient heteroaryl chlorides is a cornerstone of modern medicinal chemistry and drug development. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine presents a un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of electron-deficient heteroaryl chlorides is a cornerstone of modern medicinal chemistry and drug development. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine presents a unique synthetic challenge: it combines a sluggish, coordination-prone chloropyridazine electrophile with an acid-sensitive tetrahydropyranyl (THP) acetal protecting group. This application note details the mechanistic rationale, optimized catalytic systems, and self-validating experimental protocols required to achieve high-yielding Suzuki-Miyaura cross-couplings with this specific substrate while strictly preserving the integrity of the THP moiety.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand that successful cross-coupling is not merely about mixing reagents, but about managing competing kinetic pathways. The coupling of this substrate requires overcoming three distinct chemical hurdles:

A. The Activation Barrier of the C-Cl Bond

Aryl chlorides possess a high bond dissociation energy (BDE ~330 kJ/mol), making the initial oxidative addition of the Palladium(0) catalyst into the C-Cl bond the rate-limiting step[1]. Traditional catalysts like Pd(PPh3​)4​ often fail or require extreme heating. To overcome this, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are utilized. These ligands increase the electron density at the Pd center, significantly lowering the activation energy required for oxidative addition[2].

B. Mitigation of Catalyst Poisoning

Pyridazine nitrogen atoms are strong σ -donors. In the absence of appropriate steric shielding, these nitrogens can coordinate to the Palladium(II) intermediates, forming stable, inactive substrate-metal complexes (catalyst poisoning)[3]. The use of bulky ligands like XPhos creates a steric microenvironment around the metal center that physically blocks the approach of the pyridazine nitrogens, forcing the catalyst to remain in the productive Suzuki-Miyaura cycle[2]. Furthermore, Buchwald's 2nd generation precatalysts (e.g., XPhos-Pd-G2) undergo rapid reductive elimination in the presence of a mild base to generate the highly active, monoligated L-Pd(0) species, which is essential for driving the reaction forward[4].

C. Preservation of the THP Acetal

The tetrahydro-2H-pyran-2-ylmethoxy group contains a cyclic acetal. While highly stable to the basic conditions required for the transmetalation step of the Suzuki coupling (e.g., K2​CO3​ , K3​PO4​ )[5], it is acutely sensitive to acidic hydrolysis. If the pH drops below 7 during workup or purification, the acetal will rapidly cleave. Therefore, the protocol must be designed as a self-validating system where every step—from quenching to chromatography—is buffered to maintain a neutral or slightly basic environment.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Substrate PdII_Cl L-Pd(II)(Pyridazine)Cl Intermediate OxAdd->PdII_Cl Transmetalation Transmetalation (+ Boronic Acid & Base) PdII_Cl->Transmetalation PdII_Diaryl L-Pd(II)(Pyridazine)(Aryl) Intermediate Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (THP Intact) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the key intermediates.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the coupling is highly dependent on the synergistic choice of catalyst, base, and solvent[6]. The table below summarizes the validated conditions for chloropyridazine substrates bearing acid-sensitive groups.

Catalyst System (mol %)Base (Equiv)Solvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
XPhos-Pd-G2 (2-5%) K3​PO4​ (2.0)1,4-Dioxane / H2​O (4:1)80 - 1008 - 1285 - 95%Rapid generation of L-Pd(0); optimal for hindered boronic acids.
Pd(dppf)Cl₂ (5%) Na2​CO3​ (2.5)Toluene / EtOH / H2​O 8016 - 2470 - 85%Bidentate ligand prevents N-coordination; robust baseline condition.
Pd(OAc)₂ / SPhos (5%) K2​CO3​ (3.0)THF / H2​O (10:1)70 - 8012 - 1880 - 90%Highly active for electron-deficient heteroaryl chlorides.

Note: Water is strictly required in the solvent mixture to dissolve the inorganic base and facilitate the formation of the reactive boronate species necessary for transmetalation[5].

Experimental Protocol

This methodology is designed to be a self-validating system. The inclusion of rigorous degassing prevents catalyst oxidation, while the specialized workup ensures the survival of the THP group.

Step 1: Pre-Reaction Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv) and the corresponding arylboronic acid (1.2 - 1.5 equiv).

  • Add the inorganic base (e.g., anhydrous K3​PO4​ , 2.0 equiv).

  • Add the precatalyst, XPhos-Pd-G2 (0.02 - 0.05 equiv). Note: Weighing the catalyst inside a nitrogen-filled glovebox is recommended but not strictly required if the catalyst is fresh and air-stable.

Step 2: Degassing (Critical for Catalyst Lifespan)
  • Seal the flask with a rubber septum.

  • Apply a vacuum to the flask for 3-5 minutes, then backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times[6].

  • In a separate flask, prepare the solvent mixture (e.g., 1,4-Dioxane and H2​O in a 4:1 ratio). Sparge the solvent mixture with Nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the degassed solvent to the reaction flask via a syringe.

Step 3: Reaction Execution
  • Place the flask in a pre-heated oil bath at 80–100 °C.

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via TLC or LCMS. (Self-Validation Check: Ensure the LCMS sample is diluted in a neutral solvent like Acetonitrile; avoid adding formic acid to the LCMS vial to prevent artificial degradation of the THP group during analysis).

Step 4: Mild Workup (THP Preservation)
  • Once the starting material is consumed (typically 8-12 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Crucial Step: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) followed by brine. Do not use acidic washes (e.g., NH4​Cl or HCl), as this will immediately cleave the THP ether.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Prepare a silica gel chromatography column.

  • Crucial Step: Pre-treat the silica gel by flushing the column with the starting mobile phase containing 1% Triethylamine ( Et3​N ) . Silica gel is naturally acidic; neutralizing it prevents on-column hydrolysis of the THP group.

  • Load the crude mixture and elute with a gradient of Hexanes/EtOAc (containing 1% Et3​N ).

  • Pool the product fractions and concentrate to yield the pure coupled pyridazine.

Workflow S1 1. Reagent Setup (Substrate, Boronic Acid, Base) S2 2. Degassing (N2 Sparge / Freeze-Pump-Thaw) S1->S2 S3 3. Catalyst Addition (e.g., XPhos-Pd-G2) S2->S3 S4 4. Heating (80-100°C, 8-24h) S3->S4 S5 5. Mild Workup (Avoid Acid, pH > 7) S4->S5 S6 6. Purification (Silica + 1% Et3N) S5->S6

Caption: Step-by-step experimental workflow ensuring THP group preservation.

References

  • BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine." BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz5wU7w7QEC7XgS6qRPaEt7FNbFNLM7Q_qP6effsEnjNqN-pCPXvQTYlORvpdjSUZ4CH6j7ohsgjyMOBaUFq0H1MSFe2vGhyH-wxxxWdEGjfr9lpBHegzF8ucAzLxvQmsD98idOevefgk68iES4klbC0mhqERuBh6LIH-T6Rf2HSsZfxr0Hp57YRL6e7RRc7ns0dxQ4nD152zIX8gk8gB3Q0EI29vNRzstZoj8BVgFBuoyhBW9]
  • Blakemore, D. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMFz-jUQXF2FqKzIq8YQfyggjCGnbkC3gN3a20MFlfxBu5ehJ6E8Eqace7ZPy3Gz1mNd3imzPL4doG77NwwfVHuz0YjmeCqU8eDe7zwCYPjqjJAhGxsT8o5J-y7F4P0exBzPvbHQ4SVuzPx9L4-aStYIhjbvO67VcO-PTAhgC5fGT3-VyhbUbONsZPsa_K0DA=]
  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUlmn-uGMCV37F-H-PhdnB-qYrN9gets_ZJUjvj9SsV-oOLRQPqzff5zLBLTtvl5pgP1Ninc3FBlJgftGMfvIIcvRpvctQSO8NoD0TqbVFFYvj6cZn0mL05ycH5UA6ZjFrzIed6HNiKZvzWtI2R1DLEwZ0]
  • "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides." Thieme Connect, 2024. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojaBSft_b1L7U4e8oVRNOBCqMrODAMjxX1wk8tKN7SMuiWzZpK7BRtZTG1AHHoaMzHtzfjSKebuOtAkFGPxONm1WXs7DJkbbEzWJpQ3xzCZzdkMGtNct6iiYbSBYXYsidFX6gwPb_Qo02pqZZzHgrZMkcnufLcZDUCbfskwrlYnz5b9Hlz0sp]
  • Pu, X.; Li, H.; Colacot, T. J. "New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Organic Letters, ACS Publications, 2006. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGYxPm3hd1JvbjjZUZz1IUnZdKQ6JQCs1XcUhkxpas5ZhMGALIHn2BUz_h1raSwHpLScalKYie9BKfbFNjXNuGg9VfrZHI_C63dBBljNbYLcthEG3Tedp6xT-UROUOrWFnBKuRmQ==]
  • "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." ResearchGate / Springer, 2019. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjB1lwOtXfS7yZhNVKe9p90J_IgJ9H5XXKffR5nyQCLAWQ3l3Wz60smUsHfUfnK0eHOn_cpDXk8jjyzniSdus3kyyc_H5FI0lDPGddU9vvFOEMCMESiPo8vRG18eHiG5onQfEi979gqKyz735ofhxDYA==]

Sources

Application

Using 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine as a building block in medicinal chemistry

An In-Depth Application Note and Protocol Guide for the use of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in modern drug discovery and organic synthesis. Executive Summary & Mechanistic Rationale In contempor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol Guide for the use of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in modern drug discovery and organic synthesis.

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine represents a highly privileged, bifunctional scaffold designed to address common pharmacokinetic liabilities associated with traditional benzenoid rings.

Causality in Scaffold Selection: The choice of a pyridazine core over a standard phenyl or pyridine ring is driven by its unique stereoelectronic profile. The adjacent nitrogen atoms in the diazine system create a strong localized dipole moment, which can favorably alter the binding conformation of the molecule within a target protein's active site, often improving binding affinity through enhanced dipole-dipole interactions. Furthermore, pyridazines generally exhibit lower lipophilicity (cLogP) and higher metabolic stability against cytochrome P450-mediated oxidation compared to their carbocyclic counterparts[1].

The functionalization of this specific building block offers orthogonal reactivity:

  • The 3-Chloro Substituent: The electron-withdrawing nature of the adjacent diaza system highly activates the C3 position. This allows for both transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and direct Nucleophilic Aromatic Substitution (SNAr) under relatively mild conditions[2].

  • The 6-(Tetrahydro-2H-pyran-2-ylmethoxy) Moiety: This substituent serves a dual pharmacological purpose. Synthetically, it is a robust, base-stable ether linkage. Biologically, the saturated tetrahydropyran (THP) ring introduces critical sp3 character. Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) is statistically correlated with higher clinical success rates due to improved aqueous solubility and reduced off-target promiscuity. Additionally, the THP oxygen acts as a buried hydrogen-bond acceptor, ideal for probing lipophilic pockets in enzyme active sites.

Physicochemical Profiling

To predict the pharmacokinetic behavior of derivatives synthesized from this building block, it is essential to understand its baseline physicochemical properties. The data below highlights its compliance with Lipinski's Rule of Five, leaving ample "molecular weight room" for downstream functionalization.

Table 1: Quantitative Physicochemical Properties

PropertyValueMedicinal Chemistry Implication
Molecular Formula C10​H13​ClN2​O2​ -
Molecular Weight 228.67 g/mol Highly efficient fragment/building block size.
cLogP (Predicted) ~1.8Optimal lipophilicity for oral bioavailability.
Topological Polar Surface Area 44.0 ŲExcellent membrane permeability; CNS penetrant potential.
Hydrogen Bond Donors (HBD) 0Minimizes desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA) 4Facilitates interactions with kinase hinge regions.
Fraction sp3 ( Fsp3​ ) 0.60High 3D complexity; correlates with low toxicity.

Synthetic Workflows & Orthogonal Reactivity

The true utility of 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine lies in its divergent synthetic pathways. The following diagram illustrates how a single scaffold can be branched into diverse chemical spaces.

G A 3-Chloro-6-(THP-methoxy)pyridazine B Suzuki-Miyaura Cross-Coupling A->B Arylboronic Acid, Pd Catalyst C SNAr Amination A->C Primary/Secondary Amine, Heat D 3-Aryl-6-(THP-methoxy) pyridazine B->D E 3-Amino-6-(THP-methoxy) pyridazine C->E

Caption: Divergent synthetic workflows for 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-aryl-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazines. Causality & Design: 3-Chloropyridazines can occasionally poison palladium catalysts due to the coordinating ability of the basic nitrogen atoms[3]. To circumvent this, a biphasic solvent system (Toluene/EtOH/ H2​O ) with a strong, soluble base ( Na2​CO3​ ) and a robust catalyst ( Pd(PPh3​)4​ ) is employed. The biphasic system ensures that the boronic acid is rapidly activated to the reactive boronate species in the aqueous phase, while the transmetalation and reductive elimination occur efficiently in the organic phase[1].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (0.05 equiv)[3].

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously deoxygenate will result in the homocoupling of the boronic acid (yielding biphenyl byproducts) and oxidation of the Pd(0) catalyst.

  • Solvent Addition: Syringe in a degassed mixture of Toluene and Ethanol (4:1 ratio, 0.1 M concentration relative to the pyridazine).

  • Base Addition: Add a degassed 2.0 M aqueous solution of Na2​CO3​ (2.0 equiv).

  • Reaction Execution: Heat the biphasic mixture to 95–100 °C under vigorous stirring for 12–24 hours[1]. Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+≈229 ) and the appearance of the product mass indicates completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and partition with water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-aryl derivative.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Expected Yield
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2M aq)Toluene/EtOH (4:1)95-10075-90%
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (Solid)1,4-Dioxane/ H2​O 9080-95%
NiCl2​(dppp) (10 mol%) LiOtBu THF (Electrochemical)6040-60%

(Data extrapolated from established pyridazine cross-coupling parameters[3],[2],[1])

Protocol 2: Transition-Metal-Free SNAr Amination

Objective: Synthesis of 3-amino-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazines. Causality & Design: While Buchwald-Hartwig amination is common for aryl chlorides, the electron-deficient nature of the pyridazine ring allows for direct Nucleophilic Aromatic Substitution (SNAr) without the need for expensive palladium catalysts or sensitive phosphine ligands. This is highly advantageous in late-stage drug development to avoid heavy metal contamination.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Nucleophile Addition: Add the desired primary or secondary aliphatic amine (3.0 equiv). If an amine hydrochloride salt is used, add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to liberate the free base in situ.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120–140 °C for 30–60 minutes. Self-Validation: The high dipole moment of the solvent and the pyridazine core ensures highly efficient energy transfer during microwave heating, accelerating the SNAr transition state.

  • Isolation: Quench the reaction by pouring it into ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Dichloromethane (DCM), wash extensively with 5% aqueous LiCl (to remove DMF/NMP), dry, and concentrate.

Biological Applications & Target Pathways

Derivatives of 6-alkoxypyridazines have demonstrated profound efficacy in modulating critical biological pathways. The 3-chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine scaffold is particularly suited for developing inhibitors in the following areas:

1. Janus Kinase (JAK) Inhibition (Myeloproliferative Disorders): Pyridazine derivatives are potent inhibitors of the JAK family of cytoplasmic protein-tyrosine kinases (JAK1, JAK2, JAK3, TYK2), which are deeply implicated in myeloproliferative disorders such as polycythemia vera and essential thrombocythemia[4]. The pyridazine core acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of JAK2. The THP-methoxy group is strategically positioned to project into the solvent-exposed region or a lipophilic sub-pocket, enhancing both potency and kinase selectivity[4].

Pathway A Cytokine Receptor Activation B JAK2 Kinase Autophosphorylation A->B D STAT Protein Recruitment & Phosphorylation B->D C Pyridazine-based JAK2 Inhibitor C->B ATP-competitive inhibition E Nuclear Translocation & Gene Transcription D->E

Caption: Inhibition of the JAK-STAT signaling pathway by pyridazine-derived kinase inhibitors.

2. Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Modulation: Functionalized pyridazines have received significant attention for their analgesic and anti-inflammatory activities. Specifically, 6-alkoxypyridazines have been utilized as central scaffolds in the design of dual COX-1/2 and 5-LOX inhibitors, effectively blocking the arachidonic acid cascade[5]. The lipophilic THP-methoxy tail mimics the hydrophobic aliphatic chain of arachidonic acid, allowing the molecule to effectively anchor within the hydrophobic channels of the LOX and COX enzymes, thereby preventing the formation of pro-inflammatory leukotrienes (e.g., LTB4​ ) and prostaglandins[5].

References

  • [5] Title: Synthesis of 1,5-diarylpyrazol-3-propanoic acids towards inhibition of cyclooxygenase-1/2 activity and 5-lipoxygenase-mediated LTB 4 formation. Source: thieme-connect.com. URL:

  • [4] Title: WO2008156726A1 - Inhibitors of janus kinases. Source: google.com (Patents). URL:

  • [3] Title: Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. Source: benchchem.com. URL:

  • [2] Title: Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions. Source: acs.org. URL:

  • [1] Title: Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Source: thieme-connect.com. URL:

Sources

Method

Application Note: Scale-Up Manufacturing Process for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary The transition of active pharmaceutical ingredient (API) inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from discovery laboratories to pilot-plant manufacturing requires rigorous optimization to ensure safety, scalability, and environmental compliance. This application note details the scale-up process chemistry for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine , a highly versatile heterocyclic intermediate.

By replacing hazardous discovery-phase reagents (e.g., Sodium Hydride in DMF) with scalable alternatives (Potassium tert-butoxide in 2-Methyltetrahydrofuran), this protocol establishes a self-validating, high-yielding Nucleophilic Aromatic Substitution (SNAr) workflow.

Process Chemistry & Mechanistic Insights

The SNAr Mechanism and Regioselectivity

The synthesis relies on the SNAr reaction between 3,6-dichloropyridazine and the alkoxide derived from (tetrahydro-2H-pyran-2-yl)methanol. Because 3,6-dichloropyridazine is a symmetrical dielectrophile, controlling regioselectivity to prevent over-substitution (the bis-ether byproduct) is the primary critical quality attribute (CQA)[1].

Causality of Selectivity: The first substitution introduces an electron-donating alkoxy group. This group increases the electron density of the pyridazine π-system, significantly raising the activation energy required for the second nucleophilic attack. Despite this electronic deactivation, strict stoichiometric control and low temperatures are mandatory to suppress bis-substitution during scale-up.

Reagent and Solvent Selection
  • Base Selection: Discovery routes typically employ Sodium Hydride (NaH), which poses severe flammability hazards and generates explosive hydrogen gas upon scale-up. We replaced NaH with Potassium tert-butoxide (KOtBu). KOtBu is a sterically hindered, non-nucleophilic base that efficiently deprotonates the primary alcohol without competing for the electrophile[2].

  • Solvent Selection: Dimethylformamide (DMF) is difficult to remove and poses reproductive toxicity risks. We transitioned the process to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a bio-derived green solvent that offers a higher boiling point (80 °C) than THF and exhibits excellent phase separation from water, streamlining the downstream aqueous workup[3].

Scale-Up Strategy & Risk Mitigation

To ensure a self-validating process, the workflow incorporates "inverse addition." Rather than adding the electrophile to the alkoxide, the pre-formed alkoxide is added dropwise to a chilled solution of 3,6-dichloropyridazine. This ensures the electrophile remains in stoichiometric excess throughout the critical C–O bond formation stage, kinetically favoring the mono-substituted product.

Workflow N1 Raw Materials 3,6-Dichloropyridazine THP-methanol N2 Alkoxide Formation KOtBu in 2-MeTHF N1->N2 N3 SNAr Reaction Inverse Addition at 0-5 °C N2->N3 Exotherm Control N4 Aqueous Quench 10% NH4Cl N3->N4 Complete Conversion N5 Phase Separation Extract Organic Layer N4->N5 N6 Crystallization Solvent Swap to Heptane N5->N6 Distillation N7 Target Intermediate >99% Purity N6->N7 Filtration & Drying

Figure 1: Pilot-scale workflow for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine.

Process Analytical Technology (PAT) & Data

Prior to finalizing the 1-kg pilot protocol, extensive screening was conducted to validate the causality of our solvent and base choices. The data in Table 1 demonstrates that the KOtBu/2-MeTHF system provides the optimal balance of conversion, mono-selectivity, and scalability.

Table 1: Base & Solvent Screening for SNAr Optimization

EntryBaseSolventTemp (°C)Conversion (%)Mono:Bis RatioProcess Assessment
1NaHDMF0 to 20>9992:8Discovery route; high hazard profile.
2KOHToluene20 to 504598:2Poor solubility; kinetically too slow.
3KOtBuTHF0 to 20>9995:5Good yield; poor aqueous phase separation.
4 KOtBu 2-MeTHF 0 to 20 >99 96:4 Highly scalable; excellent phase separation.

Table 2: Impurity Profiling at 1-kg Scale

Process StageUnreacted 3,6-DCP (%)Target Product (%)Bis-substituted (%)Moisture (KF, %)
End of Reaction1.294.53.8N/A
Post-Workup0.895.23.51.5
Post-Crystallization < 0.1 99.4 0.4 < 0.1

Experimental Protocol (1-kg Scale)

Note: Ensure all reactors are purged with N2. 2-MeTHF should be dried over molecular sieves (KF < 0.05%) prior to use.

Step 1: Alkoxide Generation
  • Charge a 10 L jacketed glass reactor (Reactor A) with 2-MeTHF (3.0 L) and (tetrahydro-2H-pyran-2-yl)methanol (813 g, 7.0 mol, 1.05 equiv).

  • Cool the mixture to 0–5 °C using a chiller unit.

  • Charge Potassium tert-butoxide (823 g, 7.33 mol, 1.10 equiv) in four equal portions over 1 hour. Caution: Moderate exotherm. Maintain internal temperature below 15 °C.

  • Agitate the resulting suspension for 1 hour at 10 °C to ensure complete alkoxide formation.

Step 2: SNAr Reaction (Inverse Addition)
  • Charge a 20 L jacketed glass reactor (Reactor B) with 3,6-dichloropyridazine (1.00 kg, 6.67 mol, 1.00 equiv) and 2-MeTHF (5.0 L).

  • Cool Reactor B to 0–5 °C.

  • Transfer the alkoxide slurry from Reactor A to Reactor B via a dosing pump over 2.5 hours. Maintain the internal temperature of Reactor B between 0–5 °C.

  • Upon complete addition, warm the reaction mixture to 20 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. Proceed to quench when unreacted 3,6-dichloropyridazine is < 1.5%.

Step 3: Quench and Workup
  • Quench the reaction by slowly adding 10% aqueous NH4Cl solution (4.0 L). Stir vigorously for 15 minutes.

  • Halt agitation and allow the phases to separate for 30 minutes.

  • Decant the lower aqueous layer.

  • Wash the upper organic layer (containing the product in 2-MeTHF) with deionized water (2.0 L) followed by saturated brine (2.0 L).

Step 4: Crystallization and Isolation
  • Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (150 mbar, 45 °C) to a residual volume of approximately 2.5 L.

  • Perform a distillative solvent swap by continuously adding n-heptane (6.0 L) while maintaining the distillation until the internal temperature reaches 80 °C and the 2-MeTHF content is < 5% by GC.

  • Cool the resulting slurry linearly to 0 °C over 4 hours to maximize crystal growth and reject the more soluble bis-substituted impurity into the mother liquor.

  • Filter the product via a Nutsche filter. Wash the filter cake with cold n-heptane (1.0 L).

  • Dry the product in a vacuum oven at 40 °C for 12 hours to afford 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine as an off-white crystalline solid (Yield: ~1.28 kg, 84% isolated yield, >99% purity).

References

  • Salives, R., et al. "Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones." PubMed (National Institutes of Health). Available at:[Link]

  • AstraZeneca AB. "WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl." Google Patents.
  • Pellis, A., et al. "Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters." Green Chemistry (RSC Publishing). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during Suzuki coupling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine . As an electron-deficient heteroaryl chloride featuring an acid-sensitive protectin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine .

As an electron-deficient heteroaryl chloride featuring an acid-sensitive protecting group, this substrate presents a unique set of mechanistic challenges. The electron-withdrawing diazine ring facilitates rapid oxidative addition, but the strongly coordinating nitrogen atoms can poison palladium catalysts[1]. Furthermore, imbalances in the reaction kinetics often lead to competing side reactions such as hydrodehalogenation[2], protodeboronation[3], or the unintended cleavage of the tetrahydro-2H-pyran-2-yl (THP) ether.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and execute this specific coupling with high fidelity.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant hydrodehalogenation (reduction) of my chloropyridazine? The Causality: Hydrodehalogenation occurs when the rate of transmetalation is significantly slower than competing reduction pathways[2]. Because the chloropyridazine undergoes rapid oxidative addition, it generates a long-lived Pd(II)-aryl intermediate. If you are using alcoholic solvents (e.g., ethanol, isopropanol), this intermediate can undergo β-hydride elimination, transferring a hydride from the solvent to the palladium center, which then reductively eliminates to yield the dehalogenated pyridazine[2]. The Fix: Eliminate all hydride-donating solvents. Switch to a 1,4-Dioxane/Water or THF/Water solvent system. Additionally, employ bulky, electron-rich ligands (e.g., XPhos or BrettPhos) to accelerate the rate-limiting transmetalation step, effectively outcompeting the reduction pathway.

Q2: My boronic acid partner is degrading before coupling. How do I prevent protodeboronation? The Causality: Protodeboronation is the base-catalyzed cleavage of the C-B bond, converting your organoboron reagent into the parent arene[4]. The base (e.g., hydroxide) attacks the boron atom to form a boronate species, which is subsequently cleaved by a proton source[3]. The Fix: Implement a "slow-release" strategy[5]. Instead of using free boronic acids, use stable MIDA boronates or pinacol esters (BPin). These esters slowly hydrolyze in the presence of milder bases (like K3​PO4​ or Cs2​CO3​ ), keeping the instantaneous concentration of the active boronic acid extremely low[3]. Lowering the reaction temperature from 100 °C to 70 °C also drastically reduces the kinetics of C-B bond cleavage[3].

Q3: The reaction stalls at 30-40% conversion. Is the catalyst dying? The Causality: Pyridazine nitrogens are powerful σ -donors. During the catalytic cycle, the unreacted chloropyridazine or the newly formed product can coordinate to the active palladium center, forming highly stable, off-cycle complexes[1]. This coordination poisons the catalyst, stalling the reaction. The Fix: Use strongly coordinating bidentate ligands (e.g., dppf) or highly sterically demanding monodentate ligands (e.g., Buchwald ligands) to create a steric environment that prevents multiple pyridazine molecules from binding to a single Pd center. If poisoning persists, increase the catalyst loading to 5–10 mol%.

Q4: The coupling worked, but my THP protecting group fell off. What happened? The Causality: The THP acetal is highly robust under the basic conditions required for Suzuki coupling but is extremely sensitive to acidic environments. Cleavage almost always occurs during the workup phase or due to localized Lewis acidity at elevated temperatures. The Fix: Maintain strictly basic or neutral conditions throughout the entire workflow. Avoid quenching with NH4​Cl or washing with HCl . Quench only with water or a mild bicarbonate solution, and ensure your chromatography silica is neutralized prior to purification.

Section 2: Mechanistic & Troubleshooting Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Pd(II)-Pyridazine Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet Boronic Acid Base Side1 Hydrodehalogenation (via Alcohols) PdII->Side1 Slow Transmetalation Side3 Catalyst Poisoning (N-Coordination) PdII->Side3 Excess Pyridazine RedElim Reductive Elimination TransMet->RedElim Side2 Protodeboronation (Base/Heat) TransMet->Side2 Strong Base RedElim->Pd0 Catalyst Regeneration Product Coupled Product (THP Intact) RedElim->Product

Catalytic cycle of Suzuki coupling vs. competing side reactions for chloropyridazines.

Troubleshooting Start Identify Primary Side Reaction Hydro Hydrodehalogenation Start->Hydro Proto Protodeboronation Start->Proto Poison Catalyst Poisoning Start->Poison THP THP Cleavage Start->THP Sol1 Use Dioxane/H2O Avoid EtOH/iPrOH Hydro->Sol1 Sol2 Use MIDA Boronates & Milder Base (K3PO4) Proto->Sol2 Sol3 Use Bidentate Ligands (e.g., dppf) Poison->Sol3 Sol4 Strictly Basic Workup Avoid Acids THP->Sol4

Decision tree for troubleshooting common Suzuki coupling side reactions.

Section 3: Quantitative Optimization Data

Table 1: Optimization Parameters for Minimizing Side Reactions

ParameterStandard ConditionOptimized ConditionQuantitative Impact / Rationale
Solvent EtOH / H2​O 1,4-Dioxane / H2​O Eliminates the β -hydride elimination source, reducing hydrodehalogenation from ~20% to <2%[2].
Base NaOH or KOH K3​PO4​ or CsFMilder basicity reduces the rate of base-catalyzed protodeboronation by >50% at 70 °C[3].
Boron Source Free Boronic AcidMIDA or Pinacol Ester"Slow-release" strategy maintains low active concentration, increasing overall coupling yield by 20-30%[5].
Ligand Pd(PPh3​)4​ XPhos Pd G2Bulky, electron-rich ligand accelerates transmetalation and prevents pyridazine N-coordination poisoning[1].
Temperature 100 °C (Reflux)70 °CLower thermal energy preserves the acid-sensitive THP group and minimizes boronic acid degradation[3].

Section 4: Validated Experimental Protocols

Protocol A: Optimized "Slow-Release" Suzuki-Miyaura Coupling

Objective: Couple the chloropyridazine while suppressing protodeboronation and catalyst poisoning.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv), the arylboronic acid MIDA ester (1.5 equiv), anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G2 (5 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Strict exclusion of oxygen is required to prevent the homocoupling of the boronic acid[4].

  • Solvent Addition: Prepare a 5:1 (v/v) mixture of 1,4-Dioxane and Water. Thoroughly degas the mixture by sparging with Argon for 30 minutes[3]. Add the degassed solvent to the reaction flask via syringe.

  • Execution: Heat the reaction mixture to 70 °C. Monitor the reaction progress via LC-MS. The slow hydrolysis of the MIDA ester will continuously feed the catalytic cycle without accumulating unstable free boronic acid[3].

Protocol B: THP-Preserving Workup and Isolation

Objective: Isolate the coupled product without cleaving the acid-sensitive THP acetal.

  • Quenching: Once LC-MS indicates complete consumption of the chloropyridazine, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench with distilled water. Critically: Do not use NH4​Cl or any acidic washes.

  • Extraction: Separate the layers and extract the aqueous phase with EtOAc three times.

  • Washing & Drying: Wash the combined organic layers with brine (pH ~7-8), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography. To prevent THP cleavage on the column, pre-slurry and pack the silica gel using a solvent system containing 1% Triethylamine ( Et3​N ) in hexanes to neutralize the silica's inherent acidity.

References

  • Benchchem. "minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid". Source: benchchem.com.
  • ResearchGate. "The Slow-Release Strategy in Suzuki-Miyaura Coupling". Source: researchgate.net.
  • Reddit (Chempros). "How to approach choosing reaction conditions for Suzuki?". Source: reddit.com.
  • ACS Publications. "An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines". Source: acs.org.
  • ResearchGate. "Highly efficient Pd-PEPPSI-IPr catalyst for N-(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction". Source: researchgate.net.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-6-Alkoxypyridazine Substitution

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in substitution reactions involving 3-chloro-6-alkoxypyridazine. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for nucleophilic aromatic substitution (SNAr) on 3-chloro-6-alkoxypyridazine?

The optimal temperature for SNAr on 3-chloro-6-alkoxypyridazine is highly dependent on the nucleophile, solvent, and any catalysts used. Generally, these reactions are conducted at elevated temperatures, often ranging from room temperature to reflux conditions of the solvent.[1][2] For instance, reactions with some amine nucleophiles can proceed at room temperature, while others may require heating to 130 °C.[1][3] The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack, making it more reactive than many other aromatic chlorides.[4][5]

Q2: How does temperature influence the rate and selectivity of the substitution reaction?

Temperature is a critical parameter that directly influences the kinetics of the reaction.[] Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the reaction to proceed.[] However, excessively high temperatures can lead to a decrease in selectivity and the formation of unwanted byproducts.[4] For instance, at higher temperatures, side reactions such as dimerization, decomposition of starting materials or products, or reaction at other sites on the heterocyclic ring may become more prevalent.[4] Therefore, optimizing the temperature is a crucial step to achieve a balance between a reasonable reaction time and a high yield of the desired product.

Q3: What are common side reactions at non-optimal temperatures, and how can they be minimized?

Common side reactions include:

  • Decomposition: Pyridazine derivatives can be sensitive to harsh reaction conditions, and high temperatures can lead to their degradation.[4]

  • Formation of isomers: In some cases, substitution can occur at different positions on the pyridazine ring, although the 3-position is generally the most activated for nucleophilic attack.

  • Over-reaction: With certain nucleophiles, there's a possibility of further reactions after the initial substitution.

To minimize these side reactions, it is crucial to carefully control the reaction temperature.[4] Starting with a lower temperature and gradually increasing it while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a recommended approach.[7]

Q4: Can microwave irradiation be used to optimize the reaction temperature and time?

Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for optimizing reactions involving pyridazine derivatives.[8][9][10] Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times and often improved yields compared to conventional heating methods.[9][10] While microwave synthesis may involve higher temperatures, the much shorter reaction duration can minimize the formation of degradation byproducts.[11]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Product Yield Reaction temperature is too low: The activation energy barrier is not being overcome.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress.[] Consider switching to a higher-boiling solvent if necessary.
Decomposition of starting material or product: The reaction temperature is too high.Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent system.[4]
Formation of Multiple Products Non-selective reaction due to high temperature: Side reactions are competing with the desired substitution.Lower the reaction temperature to favor the formation of the thermodynamically more stable product.[4] Screen different solvents to improve selectivity.
Isomer formation: The nucleophile is attacking different positions on the ring.This is less common for 3-chloro-6-alkoxypyridazine but can be influenced by temperature. Lowering the temperature may increase regioselectivity.
Reaction Not Going to Completion Insufficient thermal energy: The reaction has reached equilibrium at the current temperature without full conversion.Increase the reaction temperature to shift the equilibrium towards the products.[] If using a catalyst, ensure it is active at the chosen temperature.
Catalyst deactivation: If a catalyst is used (e.g., in cross-coupling reactions), it may not be stable at the reaction temperature.Select a more thermally stable catalyst or ligand. Perform the reaction at the lower end of the catalyst's optimal temperature range.

Experimental Protocol: Temperature Optimization for a Generic Nucleophilic Substitution

This protocol outlines a general procedure for optimizing the reaction temperature for the substitution of the 3-chloro group on a 6-alkoxypyridazine with a generic nucleophile (e.g., an amine or thiol).

1. Initial Small-Scale Screening:

  • Set up a series of small-scale reactions (e.g., 0.1 mmol scale) in parallel in reaction vials.

  • To each vial, add the 3-chloro-6-alkoxypyridazine (1 equivalent), the nucleophile (1.1-1.5 equivalents), a suitable solvent (e.g., DMF, DMSO, or an alcohol), and a base if required (e.g., K₂CO₃, Et₃N).

  • Set each reaction to a different temperature (e.g., Room Temperature, 50 °C, 80 °C, 110 °C).

  • Stir the reactions and monitor their progress at regular intervals (e.g., 1h, 4h, 16h) using TLC or LC-MS.

2. Analysis of Results:

  • Analyze the TLC plates or LC-MS data to determine the extent of conversion of the starting material and the formation of the desired product and any byproducts at each temperature.

  • Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal byproduct formation).

3. Scale-Up and Refinement:

  • Once an optimal temperature range is identified, the reaction can be scaled up.

  • Further refinement of the temperature (e.g., in 5 °C increments) around the identified optimum may be necessary to maximize the yield and purity of the final product.

Visualizations

Logical Workflow for Troubleshooting Temperature-Related Issues

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Actions Low/No Yield Low/No Yield Temp Too Low Temp Too Low Low/No Yield->Temp Too Low Temp Too High Temp Too High Low/No Yield->Temp Too High Multiple Products Multiple Products Multiple Products->Temp Too High Side Reactions Non-Selective Non-Selective Multiple Products->Non-Selective Incomplete Reaction Incomplete Reaction Incomplete Reaction->Temp Too Low Catalyst Issue Catalyst Issue Incomplete Reaction->Catalyst Issue Increase Temp Increase Temp Temp Too Low->Increase Temp Decrease Temp Decrease Temp Temp Too High->Decrease Temp Non-Selective->Decrease Temp Screen Solvents Screen Solvents Non-Selective->Screen Solvents Check Catalyst Check Catalyst Catalyst Issue->Check Catalyst

Caption: A decision-making workflow for troubleshooting common temperature-related issues in pyridazine substitution reactions.

Relationship Between Temperature and Reaction Outcome

Temperature_Effects cluster_0 Optimal Range Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideReactions Side Reactions Temp->SideReactions Increases (at high temps) Yield Product Yield Rate->Yield Initially Increases OptimalYield Optimal Yield & Purity Yield->OptimalYield Purity Product Purity Purity->OptimalYield SideReactions->Yield Decreases SideReactions->Purity Decreases

Caption: The interplay between reaction temperature and key experimental outcomes, highlighting the importance of finding an optimal temperature range.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Benchchem. "common side reactions in N-pyridazin-4-ylnitramide synthesis".
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • RSC Publishing.
  • Benchchem.
  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BOC Sciences.
  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • OpenStax. 16.
  • Chemistry LibreTexts. 3.
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • ResearchGate. (PDF)
  • International Journal of Research in Pharmacy and Allied Science.
  • Asian Journal of Chemistry.
  • Science of Synthesis. Product Class 8: Pyridazines.
  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a.
  • ChemicalBook. 6-Chloropyridazin-3-amine | 5469-69-2.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • MDPI.
  • Google Patents.
  • Chemistry LibreTexts. 24.7: Reactions of Amines.
  • RSC Publishing. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides.
  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • MDPI. Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)
  • PMC.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Prepared by: Senior Application Scientist, Gemini Analytical This guide provides a comprehensive, experience-driven framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Analytical

This guide provides a comprehensive, experience-driven framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Analyte Deep Dive: A Physicochemical Portrait

Before any method development can begin, a thorough understanding of the analyte is paramount. The structure of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine dictates its behavior in a chromatographic system.

  • Structure: alt text

    (Note: A placeholder for the chemical structure image)

  • Key Structural Features & Predicted Properties:

    • Pyridazine Core: This nitrogen-containing heterocyclic ring is the primary chromophore and contains basic nitrogen atoms. The pKa of unsubstituted pyridazine is approximately 2.33[1]. The presence of substituents will alter this, but we can predict that the molecule will be protonated and exist in a cationic state at a pH below ~2-3. Controlling the pH is therefore critical to ensure a consistent ionization state, which is essential for reproducible retention.[2]

    • Chlorine and Ether Linkage: The chloro group and the ether linkage add to the molecule's overall polarity and offer sites for potential interactions.[3]

    • Tetrahydro-2H-pyran (THP) Group: This group is largely non-polar and will significantly contribute to the molecule's retention in reversed-phase chromatography.

    • Molecular Weight (Predicted): Approximately 244.69 g/mol . This low molecular weight makes it well-suited for standard HPLC columns with smaller pore sizes (e.g., 60-120 Å).[4][5]

    • LogP (Predicted): The predicted octanol-water partition coefficient (logP) is likely in the range of 1.5 to 2.5, indicating moderate hydrophobicity. This makes reversed-phase HPLC the ideal mode of separation.

    • UV Absorbance (Predicted): The pyridazine ring is expected to have a UV maximum (λ_max) in the range of 250-280 nm. An initial UV scan of a standard solution is necessary to determine the optimal detection wavelength.

Strategic HPLC Method Development

Our strategy will be based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates analytes based on their hydrophobicity.[6]

Foundational Choices: Column and Mobile Phase Selection

Column (Stationary Phase): The first and most critical choice is the column. For a moderately hydrophobic molecule like this, a C18 (octadecylsilane) column is the universal starting point due to its wide applicability and robust hydrophobic retention.[7][8]

  • Recommendation: Start with a high-purity, end-capped C18 column. End-capping is crucial as it deactivates residual silanol groups on the silica surface, which could otherwise cause severe peak tailing with our basic pyridazine analyte.[9][10]

  • Rationale: The basic nitrogen atoms on the pyridazine ring can interact ionically with acidic silanol groups on the silica support, leading to poor peak shape.[11] An end-capped column minimizes these secondary interactions.

Mobile Phase (Eluent): The mobile phase manipulates retention and selectivity.

  • Organic Modifier (Solvent B): Acetonitrile is the preferred first choice. Its low viscosity leads to lower backpressure, and it generally provides sharper peaks and better UV transparency at low wavelengths compared to methanol.[12][13]

  • Aqueous Component (Solvent A) & pH Control: This is the most critical parameter to optimize. To ensure the analyte is in a single, protonated state and to suppress silanol interactions, the mobile phase pH must be controlled with a buffer.

  • Recommendation: Use an acidic mobile phase with a pH between 2.5 and 3.5. A simple and effective choice is 0.1% Formic Acid or 0.1% Phosphoric Acid in water.[6][14]

  • Rationale: Operating at a pH at least 2 units below the analyte's pKa ensures complete protonation, leading to stable retention times and improved peak symmetry.[2] The acidic conditions also protonate residual silanols on the column, repelling the protonated basic analyte and further preventing tailing.[10]

Initial Method Parameters

This table summarizes the recommended starting conditions for your initial scouting runs.

ParameterRecommended Starting ConditionRationale & Comments
Column C18, 150 mm x 4.6 mm, 5 µmStandard dimension for initial method development, balancing resolution and run time.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.8) to ensure analyte protonation and good peak shape.[6]
Mobile Phase B AcetonitrileGood eluting strength and UV transparency.[12]
Gradient 10% to 90% B over 20 minutesA broad scouting gradient to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be adjusted later for optimization.
Detection (UV) 254 nm or Diode Array (DAD)Start with a common wavelength. A DAD is ideal to determine the λ_max for best sensitivity.
Injection Vol. 5 µLA small volume to prevent column overload and peak distortion.[15]
Sample Diluent 50:50 Water:AcetonitrileA solvent that is weaker than or matches the initial mobile phase composition is ideal to prevent peak distortion.[10][16]

Systematic Method Optimization Workflow

Once the initial scouting run provides a peak for the analyte, the method must be optimized to meet system suitability requirements (e.g., tailing factor < 2, sufficient resolution from impurities).[17][18] The following workflow provides a logical sequence for optimization.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient & Selectivity Optimization cluster_2 Phase 3: Fine-Tuning & Verification Scouting Run Broad Gradient (10-90% B in 20 min) Evaluate Evaluate Peak Retention & Peak Shape Scouting->Evaluate Adjust_Gradient Adjust Gradient Slope (Steeper for faster run, Shallower for more resolution) Evaluate->Adjust_Gradient Is retention time reasonable? Optimize_pH Optimize Mobile Phase pH (e.g., Test pH 2.5 vs 3.5) Adjust_Gradient->Optimize_pH Is resolution poor? Change_Solvent Change Organic Solvent (Acetonitrile vs. Methanol) Optimize_pH->Change_Solvent Temp Adjust Temperature (e.g., 30°C to 40°C) Change_Solvent->Temp Is peak shape still an issue? Flow Adjust Flow Rate (e.g., 1.0 to 1.2 mL/min) Temp->Flow SST Perform System Suitability Test (SST) (Tailing, Resolution, Precision) Flow->SST

Caption: A systematic workflow for HPLC method optimization.

Technical Support Hub: FAQs and Troubleshooting

This section addresses specific issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine tailing severely? A1: Peak tailing for this basic compound is almost always caused by secondary interactions with acidic silanol groups on the HPLC column's silica backbone.[9][10][11]

  • Primary Solution: Ensure your mobile phase pH is sufficiently low (pH < 3.5). Add 0.1% formic acid or phosphoric acid to your aqueous phase (Solvent A). This protonates both your analyte (creating positive charge repulsion from any protonated silanols) and the silanol groups themselves, minimizing the interaction.

  • Secondary Solution: Verify you are using a high-quality, end-capped C18 column. If the column is old or has been used with high pH mobile phases, the end-capping may be compromised, exposing more silanols.[9] Consider replacing the column.

Q2: My retention time is drifting between injections. What's the cause? A2: Retention time instability often points to an issue with the mobile phase or column equilibration.

  • Check pH Stability: The most likely cause for this specific analyte is an unbuffered or improperly buffered mobile phase. If the pH is near the analyte's pKa, even minor fluctuations can significantly change its ionization state and thus its retention time.[2] Ensure your buffer is correctly prepared and of sufficient concentration (typically 10-25 mM if using a salt buffer).

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. A minimum of 10-15 column volumes is recommended.

  • Temperature Fluctuation: Check that your column oven is on and maintaining a stable temperature. Inconsistent temperatures can affect mobile phase viscosity and interaction kinetics.[15]

Q3: I am not getting enough sensitivity. How can I improve my signal? A3: Low sensitivity can be addressed by optimizing detection parameters and sample preparation.

  • Optimize Wavelength: Use a Diode Array Detector (DAD) to perform a UV scan of your analyte. Integrating at the wavelength of maximum absorbance (λ_max) will provide the best signal-to-noise ratio. Do not assume 254 nm is optimal.

  • Increase Concentration: If possible, increase the concentration of your sample. Ensure you do not overload the column, which would lead to peak fronting.[10] You can test this by injecting a series of increasing concentrations and observing the peak shape.

  • Mobile Phase Cutoff: Ensure your mobile phase additives do not have high UV absorbance at your chosen wavelength. Formic acid has a very low UV cutoff and is an excellent choice.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Peak Fronting 1. Column Overload: Injecting too much sample mass.[10]2. Sample Solvent Mismatch: Sample is dissolved in a much stronger solvent than the initial mobile phase.[10][16]1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Split Peaks 1. Partially Blocked Frit: Contamination at the head of the column.[10]2. Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase.[10]3. Column Void: A void has formed at the column inlet.[9]1. Replace the in-line filter or guard column. Try reverse-flushing the analytical column (check manufacturer's instructions).2. Ensure the sample solvent is fully miscible with the mobile phase.3. Replace the column.
Broad Peaks 1. Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector.[16]2. Poor Mass Transfer: Column is old or degraded.3. Mobile Phase Mismatch: Incorrect mobile phase composition.[16]1. Use tubing with the smallest possible internal diameter and cut it to the shortest necessary length.2. Replace the column.3. Re-prepare fresh mobile phase, ensuring correct composition.
No Peak Elutes 1. Analyte is too strongly retained. 2. System issue: Leak, pump failure, or detector issue.1. Run a strong wash by injecting the sample with a mobile phase of 95-100% Acetonitrile.2. Perform system checks: check for pressure drops (leaks), ensure pumps are delivering, and check detector lamp status.

References

  • LCGC International. (2026, March 18). Column Selection for Reversed-Phase HPLC.
  • ALWSCI. (2025, November 27).
  • News. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Agilent. (n.d.).
  • Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • BenchChem. (2025).
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ALWSCI. (2024, May 10).
  • LCGC International. (2025, November 28).
  • Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • MAC-MOD Analytical. (n.d.).
  • SciSpace. (n.d.).
  • Chiodi, D., & Ishihara, Y. (n.d.).
  • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Tetrahydropyran Rings in Pyridazine Derivatives

Welcome to the Technical Support Center for the synthesis, handling, and optimization of tetrahydropyran (THP)-substituted pyridazine derivatives. This guide is designed for researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and optimization of tetrahydropyran (THP)-substituted pyridazine derivatives. This guide is designed for researchers and drug development professionals to troubleshoot chemical instability, mitigate peroxide hazards, and optimize the metabolic stability of these complex heterocycles.

Mechanistic FAQ: Understanding the Degradation

Q1: What drives the oxidative degradation of the THP ring in my pyridazine scaffold? A1: The tetrahydropyran (THP) ring is highly susceptible to hydrogen atom transfer (HAT) at the alpha-position (the carbon adjacent to the oxygen atom). The resulting carbon-centered radical is stabilized by the oxygen's lone electron pairs. During storage, exposure to atmospheric oxygen leads to the formation of dangerous hydroperoxides[1]. In biological systems, Cytochrome P450 (CYP) enzymes actively catalyze this alpha-hydroxylation, generating unstable hemiacetals that spontaneously undergo ring-opening or further oxidation to lactones[2].

Q2: How does the pyridazine core influence the THP ring's stability? A2: Pyridazines are highly polar, electron-deficient heterocycles characterized by a high dipole moment and robust hydrogen-bonding capacity[3]. While the pyridazine ring itself is generally resistant to oxidation and possesses low CYP inhibitory effects[3], its strong electron-withdrawing nature can polarize adjacent bonds. If the THP ring is directly conjugated or linked via a short spacer, the alpha-protons may become slightly more acidic, altering their susceptibility to radical abstraction or enzymatic oxidation.

Pathway Start THP-Pyridazine Conjugate CYP CYP450 Oxidation (In Vivo) Start->CYP Enzymatic Catalysis O2 Auto-oxidation (Storage) Start->O2 O2 / Light Exposure Hemiacetal Hemiacetal Intermediate CYP->Hemiacetal Hydroxylation Radical Alpha-Carbon Radical O2->Radical HAT Mechanism Peroxide Hydroperoxide (Explosive Hazard) Radical->Peroxide +O2 Degradation1 Ring Cleavage (Aldehyde) Peroxide->Degradation1 Homolytic Cleavage Hemiacetal->Degradation1 Equilibrium Degradation2 Lactone Formation Hemiacetal->Degradation2 Further Oxidation

Fig 1. Oxidative degradation pathways of THP rings via auto-oxidation and CYP450 metabolism.

Troubleshooting Guide: Chemical Storage & Scale-up

Issue: Unexplained loss of compound titer, altered NMR spectra (appearance of lactone peaks), or formation of explosive peroxides during the storage of THP-pyridazine intermediates. Root Cause: Auto-oxidation of the THP ether linkage forming Class D hydroperoxides[1]. Causality: Light and ambient oxygen initiate a radical chain reaction at the THP alpha-carbon. If a solution containing these peroxides is concentrated, the peroxides accumulate in the still bottoms, creating an explosion hazard[4].

Corrective Actions:

  • Inert Atmosphere & Light Protection: Store all THP-pyridazine derivatives in dark amber glass bottles with tight-fitting caps. Flush the headspace with nitrogen or argon prior to sealing[1].

  • Inhibitor Supplementation: Add oxidation inhibitors such as Butylated hydroxytoluene (BHT) or hydroquinone at 10–50 ppm. These act as radical scavengers, effectively terminating the peroxide formation chain reaction[1],[5].

  • Safe Distillation Practices: Never distill THP-containing solvents or liquid derivatives to complete dryness. Always leave at least a 10% volume of liquid in the distillation vessel to prevent the super-concentration of peroxides[1],[4].

Troubleshooting Guide: Metabolic Stability (In Vitro / In Vivo)

Issue: High intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) or rapid in vivo degradation. Root Cause: CYP3A4 or CYP2D6-mediated alpha-hydroxylation of the THP ring[2],[6]. Direct or mechanism-based CYP inhibition can also lead to severe drug-drug interactions (DDI)[6].

Corrective Actions (Medicinal Chemistry Strategies):

  • Deuteration (Kinetic Isotope Effect): Replace the alpha-protons of the THP ring with deuterium. The primary kinetic isotope effect increases the activation energy required for C-D bond cleavage compared to C-H, significantly slowing CYP-mediated oxidation without altering the molecule's pharmacology.

  • Steric Shielding: Introduce methyl groups at the alpha-positions (e.g., 2,2-dimethyltetrahydropyran). This sterically blocks the CYP active site heme from accessing the abstractable protons.

  • Bioisosteric Replacement: If the THP ring remains a metabolic liability, consider shrinking the ring to an oxetane or an oxadiazole derivative[6]. This reduces lipophilicity and alters the electron density, often improving metabolic stability while maintaining the necessary oxygen vector[3].

Experimental Protocols

Protocol A: Quantitative Peroxide Testing and Reductive Quenching

Causality: Before scaling up reactions involving THP derivatives, verifying the absence of peroxides is critical for safety and yield. This protocol uses an iodide-based assay where peroxides oxidize I− to I2​ , providing a visual and quantitative check[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10% (w/v) potassium iodide (KI) solution in glacial acetic acid.

  • Sampling: Add 1 mL of the KI solution to 1 mL of the THP-pyridazine sample in a clear glass vial. Shake vigorously for 30 seconds.

  • Observation: A yellow color indicates low peroxide levels (10-50 ppm), while a brown/dark blue color (if starch indicator is added) indicates dangerously high levels (>50 ppm).

  • Reductive Quench: If peroxides are between 10-50 ppm, wash the organic layer with an equal volume of 10% aqueous sodium sulfite ( Na2​SO3​ ) or ferrous sulfate ( FeSO4​ ).

  • Self-Validation Check: Retest the quenched organic layer using Steps 1-3. The visual transition of the organic layer from dark blue/brown to completely colorless confirms the successful reduction of peroxides to stable alcohols. If color persists, the quench is incomplete and must be repeated.

Workflow Test Quantify Peroxides (KI/Starch Assay) Decision Peroxide Concentration? Test->Decision Safe < 10 ppm Safe for Use Decision->Safe Low Risk Warn 10 - 50 ppm Quench Required Decision->Warn Moderate Risk Danger > 50 ppm Do Not Distill! Decision->Danger High Risk AddBHT Add BHT Inhibitor Store under Argon Safe->AddBHT Formulation Quench Wash with Na2SO3 (Reductive Quench) Warn->Quench Quench->Test Retest Sample

Fig 2. Workflow for detecting and mitigating peroxide formation in THP-containing compounds.

Protocol B: Accelerated Oxidative Stress Testing (AOST)

Causality: To predict long-term stability and identify degradation products (like lactones or ring-opened metabolites), compounds are subjected to accelerated oxidative stress using hydrogen peroxide ( H2​O2​ )[8],[9].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the THP-pyridazine derivative in DMSO to a concentration of 1 mg/mL.

  • Stress Induction: Add 100 µL of 0.075% H2​O2​ solution to 500 µL of the stock solution[9]. Incubate the mixture at 50 °C for 2 to 14 days, depending on the required stress severity[8],[9].

  • Quenching & Analysis: Dilute 200 µL of the stressed solution with ammonium formate buffer (10 mM; pH 3) to halt the reaction[9]. Analyze via LC-MS/MS.

  • Self-Validation Check: Calculate the mass balance. The molar sum of the remaining parent compound and the identified degradants (e.g., lactone, m/z +14) must equal 100% ± 5%. A missing mass balance indicates the formation of volatile degradants or irreversible binding to the reaction vessel.

Quantitative Data Presentation

Table 1: Comparative Stability and Peroxide Formation Rates of THP-Pyridazine Derivatives

Modification StrategyAlpha-Proton StatusCYP3A4 Clearance (µL/min/mg)Peroxide Accumulation (ppm at 6 months)Primary Degradant
Unmodified THP C-HHigh (45.2)High (>50 ppm)Lactone / Hemiacetal
Deuterated THP ( d4​ ) C-DLow (12.4)Moderate (20 ppm)Lactone
Alpha-Dimethyl THP C- CH3​ Very Low (<5.0)Low (<5 ppm)N/A (Sterically blocked)
BHT-Stabilized Formulation C-HHigh (45.2)Very Low (<2 ppm)Hemiacetal (in vivo only)

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine. This guide provides in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine. This guide provides in-depth troubleshooting advice and optimization strategies with a core focus on a critical goal in modern synthesis: significantly reducing palladium catalyst loading in cross-coupling reactions. Lowering catalyst usage not only reduces costs but is paramount for minimizing metal contamination in final products, a key consideration in pharmaceutical development.

This document moves beyond standard protocols to explain the chemical principles behind common challenges and their solutions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise before embarking on optimization studies.

Q1: What makes reducing catalyst loading for this specific pyridazine substrate particularly challenging?

A: There are two primary challenges. First, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] This can make the initial, crucial step of the catalytic cycle—oxidative addition of the palladium catalyst to the C-Cl bond—slower than with more electron-rich aryl chlorides. Second, the lone pair of electrons on the pyridazine nitrogens can coordinate to the palladium metal center.[1][3] This coordination can act as a poison, sequestering the catalyst in an inactive state and preventing it from participating in the desired reaction cycle.

Q2: What is a typical catalyst loading for this type of reaction, and what should be the target for "low loading"?

A: Standard academic protocols often use palladium loadings between 1-5 mol%. A successful "low-loading" protocol aims to reduce this significantly, typically to the 0.01-0.1 mol% range. In industrial process chemistry, targets can be even more aggressive, pushing into the parts-per-million (ppm) level, which corresponds to <0.005 mol%.[4][5]

Q3: Which cross-coupling reactions are most common for this substrate, and does the choice affect catalyst loading?

A: The most common transformations are Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2][6] Both can be optimized for low catalyst loadings. The choice of reaction is dictated by the desired final product. The specific conditions, particularly the ligand, will differ significantly between the two.

Q4: What are the most critical experimental factors for achieving high catalyst turnover?

A: Success in low-loading catalysis hinges on three pillars:

  • Ligand Selection: Modern, bulky, and electron-rich phosphine ligands are essential. They accelerate the key steps of the catalytic cycle and protect the palladium center from deactivation.[7]

  • Purity: High purity of starting materials, reagents, and solvents is non-negotiable. Trace impurities can act as potent catalyst poisons.[1]

  • Inert Atmosphere: Rigorous exclusion of oxygen and moisture is critical, as these can degrade both the catalyst and sensitive reagents (like boronic acids or organometallic intermediates).[1]

Troubleshooting Guide: From Stalled Reactions to High Yields

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: My reaction stalls at low conversion, or fails completely, especially when I try to lower the catalyst loading.

  • Possible Cause 1: Catalyst Inhibition by Pyridazine Nitrogen.

    • Why it Happens: The Lewis basic nitrogen atoms of your substrate are likely coordinating to the palladium, effectively taking it out of the catalytic cycle.[1][3] This is a common issue with nitrogen-containing heterocycles.

    • Solution: Employ sterically demanding, electron-rich biaryl phosphine ligands. Ligands like XPhos , SPhos , or BrettPhos are designed to promote the formation of a highly reactive, monoligated "L-Pd(0)" species.[7][8] The bulk of these ligands physically obstructs the approach of the pyridazine nitrogen to the metal center, thus preventing inhibitory coordination. Using advanced, well-defined palladium precatalysts (e.g., XPhos-Pd-G3) can also be beneficial as they provide a clean and efficient entry into the active catalytic species.[9]

  • Possible Cause 2: Inactive or "Poisoned" Catalyst.

    • Why it Happens: Your starting materials or solvents may contain impurities. For Suzuki reactions, water can lead to the decomposition of the boronic acid (protodeboronation).[3][10] For Buchwald-Hartwig reactions, impurities on the amine can be problematic. Solvents may contain peroxides or other reactive species that degrade the catalyst.

    • Solution:

      • Purify Starting Materials: Recrystallize or run a silica plug on your 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine and the coupling partner.

      • Use Anhydrous Solvents: Use freshly dried and degassed solvents. Purchase high-purity anhydrous solvents and store them under an inert atmosphere.

      • Verify Reagent Quality: Use high-quality bases and other reagents.

  • Possible Cause 3: Suboptimal Base Selection.

    • Why it Happens: The base plays a critical role and its effectiveness depends on its strength, solubility, and the specific coupling reaction. An inappropriate base can lead to a sluggish or failed reaction.

    • Solution:

      • For Suzuki-Miyaura: Potassium phosphate (K₃PO₄) is often an excellent choice due to its sufficient basicity and favorable solubility in mixed aqueous/organic solvent systems. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[3]

      • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[11][12]

Problem 2: I'm observing significant byproduct formation, such as dehalogenation of the pyridazine or homocoupling of my nucleophile.

  • Possible Cause 1: Mismatched Rates in the Catalytic Cycle.

    • Why it Happens: If the desired steps (e.g., transmetalation in Suzuki coupling) are slow relative to side reactions, byproducts will form. Dehalogenation (replacement of -Cl with -H) can occur if the oxidative addition complex reacts with trace water or other proton sources before the nucleophile can couple. Homocoupling of boronic acids can be promoted by oxygen or catalyst decomposition.

    • Solution:

      • Re-evaluate the Ligand: A more electron-donating ligand can accelerate the rate-limiting reductive elimination step, outcompeting side reactions.

      • Strictly Anaerobic Conditions: Ensure your reaction setup is scrupulously purged of air. Use freeze-pump-thaw cycles for solvent degassing for the most sensitive reactions.

      • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable rate. High temperatures can accelerate catalyst decomposition.

  • Possible Cause 2: Catalyst Decomposition.

    • Why it Happens: The active Pd(0) species can be unstable, especially at the elevated temperatures often required to activate a C-Cl bond. This can lead to the formation of inactive palladium black.

Data Presentation: Recommended Starting Conditions

The following tables provide rational starting points for optimizing your reaction to achieve low catalyst loading.

Table 1: Ligand Selection Guide for Low-Loading Cross-Coupling

Coupling TypeCoupling PartnerRecommended LigandsRationale & Key Considerations
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsSPhos, tBuXPhos, RuPhosThese provide a good balance of electron-donating ability and steric bulk to promote high catalyst turnover with challenging substrates.[7][13]
Buchwald-Hartwig Primary & Secondary AminesXPhos, BrettPhosBrettPhos is particularly effective for coupling hindered primary amines. XPhos is a versatile, highly active ligand for a broad range of amines.[8][11]
Buchwald-Hartwig AnilinesRuPhos, XPhosThese ligands are highly effective for coupling both electron-rich and electron-poor anilines under mild conditions.

Table 2: General Parameters for Low-Loading Protocols

ParameterRecommended RangeRationale
Pd Precatalyst Loading 0.05 - 0.5 mol%Start higher and systematically decrease as other parameters are optimized.
Ligand:Pd Ratio 1.2 : 1 to 2 : 1A slight excess of ligand helps stabilize the active catalyst and prevents decomposition.
Solvent Toluene, Dioxane, t-Amyl alcoholThese are common, relatively non-polar solvents that show broad compatibility. Ensure they are anhydrous and degassed.
Base K₃PO₄ (Suzuki), NaOt-Bu (Buchwald)Proven, effective bases for their respective reactions. Use 2-3 equivalents.
Temperature 80 - 110 °CThe C-Cl bond requires thermal energy to activate. Find the lowest possible temperature that affords a clean, efficient reaction.
Concentration 0.1 - 0.5 MHigher concentrations can favor the desired bimolecular coupling over unimolecular decomposition pathways.

Visualizations

Catalytic Cycle & Troubleshooting Workflow

The following diagrams illustrate the fundamental reaction mechanism and a logical workflow for addressing common experimental issues.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Cl Bond Cleavage) Pd(0)L->OxAdd Ar-Cl ArPd(II)L(Cl) Ar-Pd(II) Complex OxAdd->ArPd(II)L(Cl) Transmetalation Transmetalation (Base Mediated) ArPd(II)L(Cl)->Transmetalation Ar'-B(OH)₂ ArPd(II)L(Ar') Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)L(Ar') RedElim Reductive Elimination (C-C Bond Formation) ArPd(II)L(Ar')->RedElim RedElim->Pd(0)L Ar-Ar' (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

G Start Low Yield or Stalled Reaction? Purity Verify Purity of All Reagents (Substrate, Nu, Solvent, Base) Start->Purity Inert Ensure Rigorously Inert Atmosphere Purity->Inert Ligand Screen Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) Inert->Ligand Base Optimize Base (e.g., K₃PO₄ vs Cs₂CO₃ for Suzuki; NaOtBu vs LHMDS for C-N) Ligand->Base Temp Adjust Temperature (Find lowest effective temp) Base->Temp Success Reaction Optimized Temp->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Low-Loading Suzuki-Miyaura Coupling

  • Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.1 mol%), and the SPhos ligand (0.12 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Add 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv) to the flask under a positive pressure of inert gas. Then, add degassed solvent (e.g., Toluene/Water 5:1, to achieve 0.2 M concentration) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Low-Loading Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.5 mol%) and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (1.0 equiv), the amine (1.2 equiv), and degassed solvent (e.g., Toluene, to achieve 0.2 M concentration).

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 5 and 6 as described in the Suzuki-Miyaura protocol.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Open Readings. (2026).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Request PDF. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Wiley Online Library. (n.d.).
  • MDPI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Wikipedia. (n.d.).
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • ACS Publications. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Sigma-Aldrich. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2023). On-Surface Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2)
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • TOSOH. (n.d.). 鉄触媒精密クロスカップリング反応:基礎から応用へ.
  • ResearchGate. (2011).
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ArODES. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine vs its pyran-4-ylmethoxy isomer

An In-Depth Technical Guide: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine vs. its Pyran-4-ylmethoxy Isomer Executive Summary In modern medicinal chemistry and drug discovery, the 3-chloro-6-alkoxypyridazine sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine vs. its Pyran-4-ylmethoxy Isomer

Executive Summary

In modern medicinal chemistry and drug discovery, the 3-chloro-6-alkoxypyridazine scaffold is a privileged intermediate. The chlorine atom serves as an ideal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) [1]. When appending a tetrahydropyran (THP) ring to this scaffold to improve aqueous solubility and metabolic stability, the attachment point—specifically the 2-position versus the 4-position—drastically alters the molecule's physicochemical properties, stereochemical complexity, and chemical stability.

As a Senior Application Scientist, I have structured this guide to objectively compare 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (Compound A) and 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (Compound B). By analyzing the causality behind their divergent reactivities, this guide provides actionable protocols and self-validating experimental workflows for researchers deciding which isomer to integrate into their drug development pipelines.

Structural Divergence and Mechanistic Causality

While both compounds share the identical molecular weight and core pyridazine framework, the regiochemistry of the THP linkage dictates their behavior in both synthetic and biological environments.

The Acetal Liability vs. Ether Stability

The fundamental difference between the two isomers lies in the nature of the C–O bond connecting the THP ring to the methoxy linker.

  • THP-2-ylmethoxy (Compound A): The methoxy group is attached to the C2 position of the THP ring, directly adjacent to the endocyclic oxygen. This creates an O−C−O system, classifying the linkage as a mixed acetal. Under acidic conditions, protonation of the exocyclic oxygen leads to the cleavage of the C–O bond. This cleavage is highly favored because the resulting carbocation is stabilized by the adjacent ring oxygen, forming a stable oxocarbenium ion.

  • THP-4-ylmethoxy (Compound B): The methoxy group is attached at the C4 position, far from the ring oxygen. This forms a standard primary ether linkage. Without the ability to form an oxocarbenium ion, Compound B is highly resistant to acid-catalyzed hydrolysis [2].

Stereochemical Implications
  • Compound A possesses a chiral center at the C2 position. Synthesizing this building block from racemic (tetrahydro-2H-pyran-2-yl)methanol yields a racemic mixture. In drug development, regulatory agencies require rigorous justification for racemic drugs, often necessitating costly chiral resolution or asymmetric synthesis.

  • Compound B is derived from a symmetrical, achiral precursor. It introduces no new stereocenters, significantly streamlining downstream analytical and regulatory workflows.

Stability A THP-2-ylmethoxy (Mixed Acetal) Acid Aqueous Acid (pH < 4) A->Acid B THP-4-ylmethoxy (Standard Ether) B->Acid Oxo Oxocarbenium Ion Intermediate Acid->Oxo Protonation & Cleavage Stable Stable Ether (No Reaction) Acid->Stable Resists Hydrolysis Degrad Degradation (Ring Cleavage) Oxo->Degrad

Acid-catalyzed degradation pathway of THP-2-yl vs the stability of THP-4-yl.

Quantitative Data & Performance Comparison

The following table summarizes the key physicochemical parameters and experimental behavior of both isomers, providing a clear matrix for alternative selection.

Parameter3-Chloro-6-(THP-2-ylmethoxy)pyridazine3-Chloro-6-(THP-4-ylmethoxy)pyridazine
Chemical Linkage Mixed Acetal (Anomeric center)Primary Ether
Stereochemistry Chiral (Requires resolution)Achiral (Symmetrical)
Acid Stability (t½ at pH 2.0) < 2 hours (Rapid hydrolysis)> 72 hours (Stable)
Metabolic Liability High (In vivo acetal cleavage)Moderate (CYP-mediated O-dealkylation) [3]
Primary Application Acid-cleavable prodrugs, temporary linkersStable target ligands (Kinase/GPCR inhibitors)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By tracking specific mass-to-charge (m/z) ratios and chromatographic shifts, researchers can definitively confirm reaction success and regioselectivity.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the mono-substitution of 3,6-dichloropyridazine. The symmetry of the starting material ensures that substitution at either chlorine yields the same product, but strict stoichiometric control is required to prevent di-substitution [1].

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv, 10 mmol)

  • (Tetrahydro-2H-pyran-4-yl)methanol OR (Tetrahydro-2H-pyran-2-yl)methanol (1.05 equiv, 10.5 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add the selected THP-methanol dropwise. Causality: Generating the alkoxide at 0 °C prevents the highly exothermic deprotonation from causing localized overheating and solvent degradation.

  • Nucleophilic Attack: Once H₂ evolution ceases (approx. 30 mins), add 3,6-dichloropyridazine portion-wise.

  • Temperature Control: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: SNAr on electron-deficient pyridazines is facile. Heating is avoided to prevent the second chlorine from undergoing substitution.

  • Self-Validation (LC-MS Tracking): Quench a 10 µL aliquot in wet methanol and analyze via LC-MS.

    • Starting Material: m/z 149 [M+H]⁺

    • Desired Product: m/z 229 [M+H]⁺ (Distinct chlorine isotope pattern 3:1 ratio at 229/231).

    • Over-reaction (Di-substituted): m/z 309[M+H]⁺. If this peak exceeds 5% relative abundance, immediately quench the main reaction mixture with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Comparative Acid Stability Assay

To empirically validate the structural divergence discussed in Section 1, this assay measures the hydrolytic stability of both isomers.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of Compound A and Compound B in HPLC-grade Acetonitrile.

  • Dilute each stock to 1 mM using a simulated gastric fluid buffer (0.1 M HCl, pH ~1.2).

  • Incubate both solutions at 37 °C in a thermoshaker.

  • Self-Validation (HPLC-UV Monitoring): Inject 5 µL aliquots into a C18 Reverse-Phase HPLC (UV detection at 254 nm) at t = 0, 1, 2, 4, and 24 hours.

    • Compound A Observation: The peak corresponding to the intact mass will rapidly diminish. A new, highly polar peak (shorter retention time) corresponding to 3-chloro-6-hydroxypyridazine (m/z 131 [M+H]⁺) will appear, confirming acetal cleavage.

    • Compound B Observation: The chromatogram will remain unchanged over 24 hours, proving the robust nature of the standard ether linkage.

Workflow Start 3,6-Dichloropyridazine (m/z 149) Nuc1 (THP-2-yl)methanol + NaH (Chiral Precursor) Start->Nuc1 SNAr Nuc2 (THP-4-yl)methanol + NaH (Achiral Precursor) Start->Nuc2 SNAr Int1 Compound A (m/z 229, Chiral) Nuc1->Int1 Int2 Compound B (m/z 229, Achiral) Nuc2->Int2 Suzuki Downstream Suzuki Coupling (Pd-Catalyzed) Int1->Suzuki Int2->Suzuki Prod1 Target Ligand A (Acid-Sensitive Prodrug) Suzuki->Prod1 Prod2 Target Ligand B (Stable Kinase Inhibitor) Suzuki->Prod2

Synthetic workflow from 3,6-dichloropyridazine to downstream target ligands.

Conclusion

For broad-spectrum drug discovery aimed at developing stable, orally bioavailable target ligands (such as kinase or GPCR inhibitors), 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (Compound B) is the vastly superior alternative. Its achiral nature and robust ether linkage prevent unwanted in vivo degradation and regulatory complications. Conversely, 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (Compound A) should be strictly reserved for highly specialized applications where acid-triggered release (e.g., tumor microenvironment-targeting prodrugs) is a deliberate design feature.

References

  • Chemical Reviews. (2018). Electrochemical Arylation Reaction. ACS Publications. Retrieved from[Link]

  • National Institutes of Health (NIH). (2020). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PMC. Retrieved from[Link]

Comparative

A Comparative Guide to the Validation of an HPLC-UV Assay for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine Purity

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine, a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of experimental parameters and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for purity assessment. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.

The validation process detailed herein is designed to be a self-validating system, rigorously adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Every experimental choice is explained, providing a clear rationale grounded in established scientific principles.

Foundational Principles: Method Development and System Suitability

Before validation can commence, a suitable HPLC method must be developed. For a substituted pyridazine like 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine, a reverse-phase HPLC method is a logical starting point.[4] The non-polar nature of the tetrahydro-2H-pyran moiety and the aromatic pyridazine ring suggests good retention on a C18 column.

System Suitability Testing (SST) is a non-negotiable prerequisite for any valid chromatographic analysis.[5][6][7] It ensures that the entire HPLC system, from the pump and injector to the column and detector, is operating correctly on the day of analysis.[8][9]

Table 1: Comparison of System Suitability Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance CriteriaRationale
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0A symmetrical peak indicates good chromatographic performance and minimizes integration errors.
Theoretical Plates (N) Measures column efficiency.N > 2000High theoretical plates indicate a well-packed column and sharp peaks, leading to better resolution.
Relative Standard Deviation (RSD) of Peak Area Assesses the precision of replicate injections.RSD ≤ 1.0% for ≥ 5 injectionsEnsures the injector and detector are performing consistently.[5]
Resolution (Rs) Measures the separation between the main peak and the closest eluting impurity.Rs > 2.0Guarantees that the analyte peak is well-separated from any potential interfering peaks.[6]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose.[1][3][10] The following sections detail the experimental protocols for each validation parameter.

Validation_Workflow cluster_0 Method Development & SST cluster_1 Method Validation Dev Method Development SST System Suitability Testing Dev->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A logical workflow for the validation of an HPLC purity method.

Specificity: Distinguishing the Analyte from its Impurities

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1][3] Forced degradation studies are a key component of demonstrating specificity.[11][12][13]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC-UV method.

  • Evaluation:

    • Assess the chromatograms for the separation of the main peak from any degradation products.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is spectrally homogeneous.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][3] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol for Linearity:

  • Prepare a Series of Standards: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Acceptance Criteria for Linearity

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero and not statistically significant.
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often assessed by spike recovery experiments.

Experimental Protocol for Accuracy:

  • Prepare Spiked Samples: Prepare a placebo (if applicable) or a low-concentration sample of the drug substance and spike it with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample.

Table 3: Acceptance Criteria for Accuracy

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision:

  • Repeatability:

    • Prepare six independent samples of the drug substance at 100% of the target concentration.

    • Analyze the samples on the same day by the same analyst.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) of the results for both repeatability and intermediate precision.

Table 4: Acceptance Criteria for Precision

Precision LevelAcceptance Criterion for RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][16]

Experimental Protocol for LOD and LOQ (Based on Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise (S/N) Ratio:

    • Prepare a series of dilute solutions of the reference standard.

    • Inject the solutions and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17][18]

  • Confirm LOQ:

    • Prepare and inject six samples at the determined LOQ concentration.

    • The precision (RSD) should be within an acceptable range (e.g., ≤ 10%).

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][20][21] This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Vary Method Parameters: Intentionally vary critical chromatographic parameters one at a time. Examples include:

    • Flow Rate: ± 0.2 mL/min.

    • Column Temperature: ± 5°C.

    • Mobile Phase Composition: ± 2% organic component.

    • Wavelength: ± 2 nm.

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of the changes on system suitability parameters (e.g., retention time, tailing factor, resolution). The system suitability criteria should still be met.

Sources

Validation

Comparing Biological Activity of Tetrahydropyranyl vs. Benzyl Substituted Pyridazines in Kinase Inhibition

As drug development professionals continuously optimize small molecules for targeted therapies, the pyridazine scaffold has emerged as a privileged structure, particularly in the design of competitive kinase inhibitors ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously optimize small molecules for targeted therapies, the pyridazine scaffold has emerged as a privileged structure, particularly in the design of competitive kinase inhibitors . A critical phase of lead optimization involves tuning the physicochemical properties of the molecule by modifying its side chains.

This guide provides an objective, data-driven comparison between two common substitution strategies on the pyridazine core: the aliphatic, oxygen-containing tetrahydropyranyl (THP) group and the aromatic, highly lipophilic benzyl group. By examining their mechanistic impacts and biological activities, researchers can make informed decisions during Structure-Activity Relationship (SAR) campaigns.

Mechanistic Rationale: Causality in Substituent Selection

The choice between a THP and a benzyl substituent fundamentally alters a drug candidate's pharmacodynamics and pharmacokinetics. Understanding the causality behind these changes is essential for rational drug design.

  • Tetrahydropyranyl (THP) Substituents: The THP ring is a saturated, non-planar heterocycle. Its inclusion generally lowers the partition coefficient (logP) of the molecule, significantly enhancing aqueous solubility. Furthermore, the oxygen atom acts as a localized hydrogen bond acceptor, which can engage specific polar residues within the kinase hinge region or the ribose-binding pocket. This optimal balance of solubility and target affinity often results in superior submicromolar cellular potency .

  • Benzyl Substituents: The benzyl group is planar, aromatic, and highly lipophilic. It is typically employed to drive potency by filling deep, hydrophobic pockets (such as the DFG-out pocket in inactive kinase conformations) via π−π stacking and Van der Waals interactions. However, the resulting high logP often leads to poor aqueous solubility, high plasma protein binding, and reduced cell membrane permeability, which can cause a steep drop-off between biochemical (enzyme) and cellular efficacy .

CDK2_Pathway CyclinE Cyclin E Complex CDK2/Cyclin E Complex (Active Kinase) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylates PhosphoRb Phosphorylated Rb (Inactive) Rb->PhosphoRb E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Promotes THP_Inhibitor THP-Pyridazine Inhibitor (High Affinity & Soluble) THP_Inhibitor->Complex Inhibits (Strong) Bzl_Inhibitor Benzyl-Pyridazine Inhibitor (Hydrophobic Binding) Bzl_Inhibitor->Complex Inhibits (Moderate)

CDK2/Cyclin E signaling pathway and targeted inhibition by substituted pyridazines.

Quantitative Data Comparison

To illustrate the performance gap, we analyze experimental data comparing 3,6-disubstituted pyridazines targeting Cyclin-Dependent Kinase 2 (CDK2) in breast cancer cell lines .

The data demonstrates that while benzyl derivatives may show baseline activity, the THP-substituted analogs (specifically methyltetrahydropyran) achieve unique submicromolar growth inhibition. The benzyl derivatives suffer from a "lipophilicity trap," where their theoretical target affinity is negated by poor cellular permeability and high non-specific binding in the assay media.

Compound ClassSubstituent TypeTarget Cell LineIC₅₀ ( μ M)Key Pharmacological Trait
11m Methyltetrahydropyran (THP)T-47D (Breast Cancer)0.43 ± 0.01Optimal LipE, high aqueous solubility
11m Methyltetrahydropyran (THP)MDA-MB-231 (Breast Cancer)0.99 ± 0.03Submicromolar growth inhibition
11n-r Benzyl derivativesT-47D (Breast Cancer)> 10.00Poor permeability limits cellular efficacy
11n-r Benzyl derivativesMDA-MB-231 (Breast Cancer)1.30 - 19.71Moderate to weak cytotoxic activity

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these compounds must utilize self-validating assay systems. The following protocols incorporate strict internal controls to guarantee that the observed IC₅₀ differences between THP and benzyl substituents are due to genuine pharmacological properties, not assay artifacts.

Exp_Workflow CompPrep Compound Preparation (THP vs Benzyl) InVitro In Vitro Kinase Assay (TR-FRET) CompPrep->InVitro CellAssay Cell Viability Assay (T-47D & MDA-MB-231) CompPrep->CellAssay DataAnal Data Analysis (IC50 & SAR) InVitro->DataAnal Enzyme IC50 CellAssay->DataAnal Cellular IC50

Step-by-step experimental workflow for evaluating pyridazine derivatives.

Protocol A: In Vitro CDK2 Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while providing high sensitivity and resistance to compound auto-fluorescence (a common issue with highly conjugated aromatic benzyl derivatives).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution (Control Step): Serially dilute THP and Benzyl pyridazines in 100% DMSO, then dilute 1:10 in Kinase Buffer. Self-Validation: Ensure final assay DMSO concentration is strictly 1%. Include a "No Enzyme" control (to determine background FRET) and a "Vehicle + Enzyme" control (to define 100% kinase activity). Include Palbociclib as a positive reference inhibitor.

  • Reaction Assembly: Add 5 nM active CDK2/Cyclin E complex and 50 nM ULight-labeled Myelin Basic Protein (MBP) substrate to a 384-well pro-plate.

  • Initiation: Add 10 µM ATP (calibrated near the Km​ value to ensure competitive inhibition is accurately detected) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Terminate the reaction by adding EDTA (chelates Mg²⁺). Add Eu-anti-phospho-MBP antibody. Read on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Cellular Viability Assay (MTT)

Causality: Biochemical potency does not guarantee cellular efficacy. The MTT assay evaluates whether the THP group's favorable logP allows better membrane permeation compared to the lipophilic benzyl group.

  • Cell Culture & Seeding: Seed T-47D and MDA-MB-231 cells at 5,000 cells/well in 96-well plates using DMEM with 10% FBS. Self-Validation: Fill the outermost perimeter wells with sterile PBS to prevent edge-effect evaporation, which skews data.

  • Treatment: After overnight incubation, treat cells with compound concentrations ranging from 0.1 to 50 µM for 72 hours. Include a "Media Only" blank (background absorbance) and a "Vehicle (0.5% DMSO)" control (100% viability).

  • Metabolic Reduction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan in 150 µL DMSO. Measure absorbance at 570 nm. Normalize the data against the vehicle control to determine the cellular IC₅₀.

Conclusion

When designing pyridazine-based kinase inhibitors, the selection of peripheral substituents dictates the molecule's fate in biological systems. While benzyl substituents can effectively anchor molecules in deep hydrophobic pockets, they frequently suffer from poor physicochemical properties that limit cellular efficacy. Conversely, tetrahydropyranyl (THP) substituents offer an optimal balance of hydrogen-bonding capability, reduced lipophilicity, and excellent aqueous solubility, consistently translating strong biochemical inhibition into submicromolar cellular potency.

References

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research (2017). Available at:[Link][1]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry (2020). Available at:[Link][2]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information, PMC (2024). Available at:[Link][3]

Sources

Comparative

A Comparative Guide to Cross-Coupling Reactivity: 3-Chloropyridazine vs. 2-Chloropyridine Derivatives

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, pyridines and pyridazines are fundamental building blocks. The ability to functionalize these rings through cross-coupling reactions is therefore a cornerstone of medicinal chemistry programs. While seemingly similar, the reactivity of halogenated pyridines and pyridazines can differ significantly, impacting reaction efficiency, catalyst choice, and overall synthetic strategy.

This guide provides an in-depth, evidence-based comparison of the reactivity of two common, yet distinct, heteroaryl chlorides: 3-chloropyridazine and 2-chloropyridine. We will dissect the electronic and structural factors that govern their behavior in palladium-catalyzed cross-coupling reactions and provide practical, experimentally-grounded insights to guide your synthetic endeavors.

The Decisive Factor: Electronic Architecture of the Heterocyclic Core

The difference in reactivity between 2-chloropyridine and 3-chloropyridazine is fundamentally rooted in the electronic nature of their respective aromatic systems.

  • 2-Chloropyridine: As a six-membered ring with one nitrogen atom, the pyridine core is electron-deficient (π-deficient) compared to benzene. The nitrogen atom's inductive effect and its participation in the π-system withdraw electron density. In 2-chloropyridine, the chlorine atom is positioned ortho to the nitrogen. This proximity allows the nitrogen's lone pair to potentially coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or altered reactivity.[1][2] The C-Cl bond is relatively strong, often necessitating highly active catalyst systems for efficient oxidative addition.[2]

  • 3-Chloropyridazine: The pyridazine ring contains two adjacent nitrogen atoms (a 1,2-diazine). This feature dramatically increases the electron-deficient nature of the ring compared to pyridine.[3] This pronounced π-deficiency has a profound effect on the C-Cl bond at the 3-position, making it more polarized and susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). This inherent electronic activation is a key advantage, often facilitating the coupling reaction under milder conditions than those required for chloropyridines.[3]

Logical Relationship: Ring Electronics and Reactivity

G cluster_pyridazine 3-Chloropyridazine cluster_pyridine 2-Chloropyridine P_Struct Two adjacent N atoms P_Elec Highly π-deficient ring P_Struct->P_Elec P_React Facilitated Oxidative Addition (Lower Activation Energy) P_Elec->P_React P_Outcome Higher Reactivity P_React->P_Outcome Py_React Challenging Oxidative Addition (Higher Activation Energy) Py_Struct One N atom Py_Elec Moderately π-deficient ring Py_Struct->Py_Elec Py_Elec->Py_React Py_Outcome Lower Reactivity Py_React->Py_Outcome

Caption: Electronic differences governing cross-coupling reactivity.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation. The comparison below highlights the different demands these two substrates place on the catalytic system.

The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition of palladium to the C-Cl bond, which is often the rate-limiting step.[3] In contrast, the stronger C-Cl bond in 2-chloropyridine makes this step more challenging, frequently requiring more specialized, electron-rich, and bulky phosphine ligands to promote the reaction.[2][4]

Comparative Data: Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-Chloropyridine4-Tolylboronic acidPd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenylK₃PO₄Dioxane8082[4]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085[5]
3-Bromo-6-(thiophen-2-yl)pyridazineArylboronic acidsPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O8014-28[3]
3-Chloropyridine(Varies)Pd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O80Good[6]

Note: Direct yield comparison is challenging due to varied substituents and conditions across literature. The data illustrates typical catalyst systems required.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridazine

This protocol is a representative procedure adapted from established methods for electron-deficient heteroaryl chlorides.[3]

Objective: To synthesize 3-phenylpyridazine from 3-chloropyridazine and phenylboronic acid.

Materials:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add 3-chloropyridazine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed DME and water via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing arylamines. Here again, the electronic properties of the heteroaryl chloride are paramount. The reaction of 3-chloropyridine often requires robust catalyst systems to overcome the challenging oxidative addition.[7] In contrast, the inherent reactivity of the C-Cl bond in pyridazine systems can allow for successful coupling under potentially milder conditions.

Comparative Data: Buchwald-Hartwig Amination
SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-ChloropyridineMorpholine(SIPr)Ph₂Pd(cin)ClNaOtBuNone (Solvent-free)2598[7]
2-ChloropyridineN-Boc-piperazinePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBuToluene10095[8]
3-Bromo-2-chloropyridinePrimary AmineBrettPhos-precatalystLiHMDSTHF65Good[9]

Note: The examples show that while both substrates are viable, highly active N-heterocyclic carbene (NHC) or bulky phosphine ligands are often employed to ensure high efficiency.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for a cross-coupling reaction.

Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful route to alkynylated heterocycles. The reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[10] While aryl bromides and iodides are the most common substrates, activated aryl chlorides can also be employed. 2-chloropyridine has been shown to participate in Sonogashira couplings, often under forcing conditions such as microwave heating.[11] The higher intrinsic reactivity of the 3-chloropyridazine scaffold suggests it would be a more amenable substrate for this transformation, likely requiring less energy input.[12]

Comparative Data: Sonogashira Coupling
SubstrateAlkyne PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineDMF120 (MW)Excellent[11]
2-ChloropyridinePhenylacetylenePd/C / CuI / PPh₃DiisopropylamineDMA/H₂O8072[13]
5-Iodopyridazin-3(2H)-one1-Phenyl-2-propyn-1-ol(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)[12]
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10080-97[14]

Note: Data for chloro-pyridazines in Sonogashira is less common than for bromo/iodo variants, but their enhanced reactivity over chloropyridines is inferred from general principles.

Summary and Key Takeaways

The choice between using a 3-chloropyridazine or a 2-chloropyridine derivative as a cross-coupling electrophile has significant practical implications for the synthetic chemist.

  • Inherent Reactivity: 3-Chloropyridazine is fundamentally more reactive than 2-chloropyridine in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the highly electron-deficient pyridazine ring, which facilitates the rate-determining oxidative addition step.

  • Catalyst Selection: While both substrates can be successfully coupled, 2-chloropyridine often requires more sophisticated, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) to achieve high yields, especially in Suzuki and Buchwald-Hartwig reactions.[2][4] 3-Chloropyridazine may be amenable to coupling with more traditional catalysts like Pd(PPh₃)₄ under milder conditions.[3]

  • Reaction Conditions: Expect to use higher temperatures and/or stronger bases when working with 2-chloropyridine compared to an analogous 3-chloropyridazine to overcome the higher activation energy for C-Cl bond cleavage.

  • Strategic Advantage: For drug discovery programs where rapid library synthesis is paramount, the higher reactivity of the 3-chloropyridazine scaffold can be a significant advantage, potentially offering more reliable and reproducible reactions across a diverse range of coupling partners.

By understanding the underlying electronic principles that govern the reactivity of these important heterocyclic building blocks, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the discovery of new chemical entities.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Aryl Boronic Acids with Aryl Halides. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed.[Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT.[Link]

  • Teixeira, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(9), 2349. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Choi, J., et al. (2020). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Chem, 6(10), 2764-2778. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Pal, M., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3165–3168. [Link]

  • Wang, D., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7753–7758. [Link]

  • R'kyek, O., et al. (2003). Study of the Reactivity of 5Alkynyl4-chloro- and 4Alkynyl5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. ChemInform, 34(7). [Link]

  • He, G., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(40), 10732-10736. [Link]

  • ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]

  • Wang, C. Y., Derosaa, J., & Biscoe, M. R. (2015). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Chemical Science, 6(9), 5105–5113. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(42), 14194–14203. [Link]

  • Sajiki, H., et al. (2004). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Letters, 6(14), 2321–2324. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(25), 8710–8721. [Link]

  • Cailly, T., et al. (2013). An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines. The Journal of Organic Chemistry, 78(1), 117–124. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Jia, T., et al. (2024). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. [Link]

  • Santoro, O., et al. (2016). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency. ChemistrySelect, 1(14), 4217-4222. [Link]

  • Gallego, G. M., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4849. [Link]

  • Organ, M. G., et al. (2024). Experimental Evidence for Zerovalent Pd(NHC) as a Competent Catalyst in C–N Cross-Coupling (NHC = DiMeIHept Cl ). Journal of the American Chemical Society. [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(3), 503. [Link]

  • Hazari, N., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(6), 3976–3985. [Link]

  • ResearchGate. Literature examples of Suzuki–Miyaura cross-coupling reactions of... [Link]

  • Wikipedia. 3-Chloropyridine. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine proper disposal procedures

Proper disposal of complex functionalized heterocycles requires a deep understanding of their structural liabilities. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine presents a unique triad of disposal challenges:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex functionalized heterocycles requires a deep understanding of their structural liabilities. 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine presents a unique triad of disposal challenges: it is a halogenated compound, a nitrogen-rich heterocycle, and a peroxidizable ether.

As researchers and drug development professionals, ensuring laboratory safety and environmental compliance means moving beyond generic waste protocols. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, neutralization, and logistical routing of this specific compound.

Section 1: Chemical Hazard Profiling & Causality

To design a fail-safe disposal protocol, we must first understand the mechanistic causality behind the compound's reactivity. Every structural motif in 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine dictates a specific downstream disposal requirement.

  • The Tetrahydro-2H-pyran (THP) Group (Peroxide Hazard): The THP moiety is a cyclic acetal. The alpha-hydrogens adjacent to the oxygen atoms are highly susceptible to radical abstraction. Upon exposure to atmospheric oxygen and light, these ethers undergo auto-oxidation to form unstable hydroperoxides. Because these peroxides concentrate during solvent evaporation, THP-ethers are classified as Class B Peroxide-Forming Chemicals [1].

  • The Chlorine Substituent (Dioxin Hazard): Halogenated organics have a lower heat of combustion than standard solvents. If incinerated at insufficient temperatures, incomplete combustion allows aromatic rings and chlorine radicals to recombine, forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, this compound must be strictly segregated into Halogenated Waste Streams [2].

  • The Pyridazine Ring (NOx Emission Hazard): The N-N bond and high nitrogen mass percentage mean that thermal destruction will generate significant nitrogen oxides (NOx). Incineration facilities must utilize Selective Catalytic Reduction (SCR) systems to scrub the exhaust[3].

Table 1: Structural Hazards and Disposal Implications
Structural FeaturePrimary HazardCausalityRequired Disposal Action
THP Ether Explosive PeroxidesRadical auto-oxidation of α -hydrogens forms shock-sensitive hydroperoxides.Mandatory peroxide testing prior to disposal; quench if >25 ppm.
Aryl Chloride Dioxin/Furan FormationIncomplete thermal oxidation of halogens forms PCDDs/PCDFs.Segregate as Halogenated Waste; route to high-temp rotary kiln.
Pyridazine Ring Toxic Gas (NOx)Oxidation of heterocyclic nitrogen during combustion.Ensure facility utilizes DeNOx/alkaline scrubbing systems.

Section 2: Pre-Disposal Safety & Peroxide Testing

Because of the THP group, any legacy samples or concentrated waste streams containing this compound must be treated as potential explosive hazards before they are moved or consolidated[4].

PeroxideWorkflow Start Evaluate THP-Pyridazine Waste Container Visual Visual Inspection (Crystals/Stratification?) Start->Visual HighRisk DO NOT TOUCH. Contact EHS/Bomb Squad Visual->HighRisk Yes (Crystals found) Test Perform Quantofix Peroxide Test Visual->Test No (Clear liquid) Low < 25 ppm Safe for Standard Halogenated Disposal Test->Low Med 25 - 100 ppm Treat with FeSO4 Reducing Agent Test->Med High > 100 ppm High Explosive Risk Specialized Disposal Test->High Med->Test Re-test after 30 min

Fig 1. Decision matrix for peroxide evaluation and safe waste routing of THP-protected compounds.

Protocol 1: Peroxide Evaluation and Quenching

This protocol is a self-validating system: the waste cannot proceed to the next logistical step until the quantitative test strip confirms a safe concentration.

  • Visual Triage: Before touching the container, inspect it visually. If you observe white crystals around the cap, viscous liquid stratification, or solid crusts, do not touch the container . Friction from unscrewing the cap can detonate concentrated peroxides[4]. Immediately contact your Environmental Health and Safety (EHS) department.

  • Sampling: If the liquid is clear, transfer the container to a certified fume hood behind a blast shield. Wear a flame-resistant Nomex® lab coat, heavy-duty nitrile gloves, and a face shield.

  • Quantification: Dip a standard peroxide test strip (e.g., Quantofix®) into the waste solution for 1 second. Wait 15 seconds and compare the color change to the scale.

  • Quenching (If 25–100 ppm):

    • Slowly add a freshly prepared 10% (w/v) aqueous solution of Ferrous Sulfate ( FeSO4​ ) or Sodium Bisulfite ( NaHSO3​ ) to the waste while stirring gently.

    • The reducing agent will donate electrons to cleave the peroxide O-O bonds, reducing them to harmless alcohols.

    • Re-test the solution after 30 minutes. Proceed to segregation only when the concentration reads <25 ppm.

Section 3: Waste Segregation and Manifesting

Mixing halogenated waste with non-halogenated waste is a critical operational failure. It exponentially increases disposal costs and creates severe regulatory liabilities under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Protocol 2: Segregation Workflows
  • Container Selection: Use only high-density polyethylene (HDPE) or PTFE-lined safety cans. Do not use standard metal cans, as trace hydrochloric acid (HCl) generated from the degradation of the chloro-pyridazine can corrode the metal.

  • Segregation: Pour the neutralized waste strictly into a container labeled "Hazardous Waste: Halogenated Solvents." Never mix this with acetone, methanol, or other non-halogenated streams[5].

  • Manifesting: On the RCRA waste tag, explicitly list: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (Halogenated Heterocycle), trace Ferrous Sulfate (if quenched), and the exact solvent matrix.

  • Storage: Store the sealed container in a dark, cool, heavily ventilated satellite accumulation area (SAA). Light accelerates the regeneration of peroxides in the THP group.

Section 4: Thermal Destruction Logistics

Once collected by EHS, halogenated heterocycles cannot be disposed of via standard fuel blending. They require specialized thermal destruction to mitigate the dioxin and NOx risks[3].

IncinerationPathway Waste Halogenated Waste Stream Kiln Rotary Kiln Incinerator (>1100°C, 2s residence) Waste->Kiln Quench Rapid Quench (Prevent Dioxin de novo) Kiln->Quench Gases (HCl, NOx) Scrubber Alkaline Scrubber (Neutralize HCl) Quench->Scrubber DeNOx DeNOx System (SCR for Nitrogen) Scrubber->DeNOx Stack Clean Exhaust (EPA Compliant) DeNOx->Stack

Fig 2. Thermal destruction pathway for halogenated heterocycles preventing dioxin/furan formation.

The Incineration Process

When auditing your waste disposal vendor, ensure they utilize a Rotary Kiln Incinerator capable of sustaining temperatures above 1,100°C with a minimum gas residence time of 2 seconds. This extreme thermal environment is required to fully break the robust C-Cl bonds and shatter the pyridazine aromaticity.

Following combustion, the exhaust gases (now rich in HCl from the chlorine and NOx from the pyridazine) must undergo a rapid thermal quench . Slow cooling allows chlorine radicals to undergo de novo synthesis into dioxins. Finally, the gas passes through an alkaline wet scrubber (to neutralize the HCl into harmless salts) and a DeNOx catalytic bed before environmental release[3].

References

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) . University of Texas at Austin. Available at:[Link]

  • Standard Operating Procedure (SOP) for Peroxide Forming Chemicals . University of California, Irvine (UCI) EHS. Available at:[Link]

  • Hazardous Waste Disposal Guide - Research Safety . Northwestern University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Comprehensive Safety and Handling Guide: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine As drug development professionals, our work necessitates the handling of novel chemical entities where comprehensive toxicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

As drug development professionals, our work necessitates the handling of novel chemical entities where comprehensive toxicological data may be limited. This guide provides a robust operational framework for the safe handling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine. The procedural recommendations are grounded in an analysis of its constituent chemical motifs—a chlorinated pyridazine core—and data from structurally similar compounds.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of exposure control must always be the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of solid 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine or its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE strategy is mandatory to minimize the risk of dermal, ocular, and respiratory exposure.[4] The following table summarizes the required equipment.

Protection TypeSpecificationRationale
Eye / Face Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when handling bulk quantities or during procedures with a high splash potential.[3][6]The pyridazine class of compounds presents a significant risk of serious eye irritation or damage. Goggles provide a seal against dust and splashes, while a face shield offers broader protection.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[3][4]Nitrile and neoprene offer good resistance to a range of organic compounds. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove without touching it.[3]
Body Protection A flame-resistant laboratory coat, fully fastened with sleeves extended to the wrist.[3]Protects skin and personal clothing from accidental spills and contamination. It should be laundered separately from personal clothing.[2]
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor and particulate cartridges must be used.[3][4]The primary engineering control (fume hood) is designed to eliminate the inhalation risk. A respirator is a necessary backup if these controls are not available or fail.[7]
Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe science.

Step 1: Pre-Handling Preparation

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Ensure the work area within the hood is clean and uncluttered.

  • Confirm the immediate availability of an emergency spill kit.

  • Don all required PPE as specified in the table above: inner gloves, lab coat, outer gloves, and safety goggles/face shield.

Step 2: Aliquoting and Solution Preparation (Inside Fume Hood)

  • Handle the solid compound with care to avoid generating dust. Use compatible tools like chemical-resistant spatulas.[4]

  • Weigh the desired amount of the compound directly into a tared container.

  • Slowly add the solvent to the solid to minimize splashing and aerosol formation.

  • Ensure the container is securely sealed before removing it from the fume hood.

Step 3: Post-Handling Decontamination and Cleanup

  • Decontaminate any equipment used (spatulas, glassware) with an appropriate solvent.

  • Wipe down the work surface inside the fume hood with a suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.[3]

  • Remove PPE in the correct order to prevent self-contamination: remove the outer pair of gloves first, followed by the lab coat and face shield/goggles, and finally the inner pair of gloves.[3]

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

G Workflow for Safe Handling of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal A Verify Fume Hood & Safety Stations B Don Full PPE (Double Gloves, Goggles, Coat) A->B C Weigh Solid Compound B->C D Perform Experimental Work (e.g., Solution Prep) C->D E Segregate Hazardous Waste (Solid, Liquid, PPE) D->E F Decontaminate Work Area & Equipment E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Logical workflow for safely handling the target compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For minor spills within a fume hood, cover with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[2] Do not use air hoses for cleaning.[2]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[5]

    • Flush the affected skin area with copious amounts of running water and soap for at least 15 minutes.[2][8]

    • Seek immediate medical attention.[5]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]

    • Remove contact lenses if present and easy to do.[5]

    • Seek immediate medical attention.[8]

  • Inhalation:

    • Move the affected person to fresh air immediately.[5][9]

    • If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[9]

    • Seek immediate medical attention.[10]

  • Ingestion:

    • Rinse the mouth with water. Do NOT induce vomiting.[10]

    • Seek immediate medical attention.[9]

Waste Disposal Protocol

Improper disposal of chemical waste poses a significant risk to personnel and the environment.

  • Waste Segregation: All materials contaminated with 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine must be treated as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Contaminated solvents or reaction mixtures.

    • All used disposable PPE (gloves, wipes, absorbent pads).[3][4]

  • Containerization: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.[2]

  • Final Disposal: The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][11] Follow your institution's specific procedures for requesting hazardous waste pickup from the EHS department.[3]

References

  • Benchchem. Personal protective equipment for handling 4,5-Dichloropyridazine-3,6-diol.
  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • NextSDS. 3-chloro-6-(2-methoxyethoxy)pyridazine — Chemical Substance Information.
  • Apollo Scientific. 3-Chloro-6-hydrazinopyridazine - Safety Data Sheet.
  • ChemicalBook. 3-CHLORO-6-(2-PYRIDINYLMETHYL)PYRIDAZINE - Safety Data Sheet.
  • ChemicalBook. Pyridazine - Safety Data Sheet.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Health.vic. Pesticide use and personal protective equipment.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 2-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid.
  • Fisher Scientific. Pyridazine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.
  • ECHEMI. 3-Chloro-6-(trifluoromethyl)pyridazine SDS, 258506-68-2 Safety Data Sheets.
  • Wikipedia. Hydrazine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.